molecular formula C3H4N4O2 B071617 Ammelide CAS No. 167613-80-1

Ammelide

Cat. No.: B071617
CAS No.: 167613-80-1
M. Wt: 128.09 g/mol
InChI Key: YSKUZVBSHIWEFK-UHFFFAOYSA-N
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Description

Ammelide, a triazine derivative and a key intermediate in the degradation of melamine and related compounds, is a valuable reagent for environmental and analytical chemistry research. Its primary research applications include serving as a reference standard and analytical marker in the detection and quantification of melamine and its analogues in various matrices, such as food products, animal feed, and environmental samples, using techniques like LC-MS/MS and HPLC. Furthermore, Ammelide is of significant interest in studies focusing on the biodegradation pathways and environmental fate of nitrogen-rich industrial chemicals, helping to elucidate microbial metabolic processes and the potential for bioremediation. In material science, it serves as a precursor or building block in the synthesis of more complex triazine-based structures, which are explored for their thermal stability and potential application in polymers and resins. The compound's mechanism of action in research contexts is primarily based on its specific chemical structure, which allows for selective interaction in analytical methods and serves as a recognizable metabolite in degradation studies. This high-purity grade Ammelide is provided to ensure consistent, reliable results for your sophisticated research investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1H-1,3,5-triazine-2,4-dione
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InChI

InChI=1S/C3H4N4O2/c4-1-5-2(8)7-3(9)6-1/h(H4,4,5,6,7,8,9)
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InChI Key

YSKUZVBSHIWEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=O)NC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H4N4O2
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DSSTOX Substance ID

DTXSID10214757
Record name Ammelide
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Molecular Weight

128.09 g/mol
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CAS No.

645-93-2, 167613-80-1
Record name Ammelide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Ammelide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of ammelide (C₃H₄N₄O₂), a heterocyclic organic compound of significant interest in synthetic chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the core structural features, synthesis, characterization, and reactivity of ammelide, grounding all claims in authoritative scientific literature.

Introduction to Ammelide

Ammelide, systematically named 6-Amino-1,3,5-triazine-2,4-diol, is a derivative of 1,3,5-triazine.[1][2] It is structurally related to melamine and is a key intermediate in the stepwise hydrolysis of melamine to cyanuric acid.[3] Specifically, ammelide is the hydrolysis product of ammeline.[1][4][5] As a white, crystalline powder, it exhibits limited solubility in water but is soluble in concentrated mineral acids and alkalis.[1][6] Its unique chemical architecture, featuring both amino and dihydroxy functional groups on a triazine core, makes it a valuable precursor in the synthesis of various materials, including flame retardants, polymers, and agrochemicals.[6][7]

Molecular Structure and Tautomerism

The fundamental structure of ammelide consists of a six-membered triazine ring composed of alternating carbon and nitrogen atoms.[6] Its molecular formula is C₃H₄N₄O₂ with a molecular weight of approximately 128.09 g/mol .[1][2][8]

A critical feature of ammelide's structure is tautomerism—the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. Ammelide primarily exhibits keto-enol tautomerism, existing in equilibrium between the diol form (6-amino-1,3,5-triazine-2,4-diol) and the more stable dione form (6-amino-1,3,5-triazine-2,4(1H,3H)-dione). X-ray crystallography studies have provided unambiguous evidence that the dione tautomer is the preferred form in the solid state.[3][9]

Caption: Chemical structure of the predominant dione tautomer of ammelide.

The presence of both hydrogen bond donors (N-H and -NH₂) and acceptors (C=O and ring nitrogens) allows ammelide to form extensive hydrogen bonding networks, contributing to its high thermal stability.[3]

Caption: Keto-enol tautomerism of ammelide.

Synthesis of Ammelide

Ammelide can be synthesized through several pathways, reflecting its position as a hydrolysis intermediate of melamine.[6]

Key Synthetic Routes:

  • Hydrolysis of Ammeline: The most direct route is the further hydrolysis of ammeline, for example, by boiling it with a dilute alkali.[4][5]

  • Thermal Decomposition of Melamine: Controlled heating of melamine can produce ammelide among other triazine compounds.[6]

  • From Dicyandiamide: It can be obtained by heating dicyandiamide with aqueous ammonia at elevated temperatures (160–170 °C).[1]

  • From Urea Precursors: Theoretical studies suggest pathways for ammelide formation from urea and its derivatives like biuret under prebiotic conditions.[10][11]

Experimental Protocol: Synthesis via Ammeline Hydrolysis

This protocol describes a representative lab-scale synthesis of ammelide from ammeline.

Step 1: Reaction Setup

  • In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 10 g of ammeline in 100 mL of 5% sodium hydroxide (NaOH) solution.

  • Add a magnetic stir bar to the flask.

Step 2: Reflux

  • Heat the mixture to boiling with continuous stirring.

  • Maintain a gentle reflux for 4-6 hours. The suspension should gradually change in consistency.

Step 3: Neutralization and Precipitation

  • Allow the reaction mixture to cool to room temperature.

  • Slowly add dilute hydrochloric acid (HCl) dropwise while stirring until the solution is neutralized to a pH of ~6-7.

  • A white precipitate of ammelide will form.

Step 4: Isolation and Purification

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two portions of cold deionized water (2x 20 mL) to remove residual salts.

  • Further wash the product with a small portion of ethanol.

  • Dry the purified ammelide in a vacuum oven at 80 °C to a constant weight.

Synthesis_Workflow start Start: Ammeline + NaOH(aq) reflux Step 1: Heat to Reflux (4-6 hours) start->reflux cool Step 2: Cool to Room Temp reflux->cool neutralize Step 3: Neutralize with HCl (Precipitation Occurs) cool->neutralize filter Step 4: Vacuum Filtration neutralize->filter wash Step 5: Wash with H₂O & EtOH filter->wash dry Step 6: Dry in Vacuum Oven wash->dry end_product End: Purified Ammelide dry->end_product

Caption: Workflow for the synthesis of ammelide via hydrolysis of ammeline.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of synthesized ammelide.

Physicochemical Properties
PropertyValueSource
CAS Number 645-93-2[1][2][8]
Molecular Formula C₃H₄N₄O₂[2][6][8]
Molecular Weight 128.09 g/mol [1][2]
Appearance White to off-white crystalline powder[1][6]
Solubility Insoluble in water; Soluble in concentrated mineral acids, alkalis, ammonia[1]
Decomposition Decomposes at 170 °C with water to form CO₂ and NH₃[1]
Spectroscopic Data

Spectroscopic methods provide the structural fingerprint of the ammelide molecule.

TechniqueKey Observations
IR Spectroscopy Characteristic peaks include strong C=O stretching vibrations (around 1700-1750 cm⁻¹), N-H stretching (around 3100-3400 cm⁻¹), and C-N stretching within the triazine ring.[8][12][13]
Mass Spectrometry (EI) The mass spectrum shows a molecular ion peak (M⁺) at m/z = 128, corresponding to the molecular weight of ammelide.[8][13] Fragmentation patterns are consistent with the triazine ring structure.
LC-MS/MS This technique is widely used for the sensitive detection of ammelide in complex matrices like infant formula and milk products.[14][15][16] Specific parent-daughter ion transitions are monitored for quantification.

Chemical Reactivity and Applications

Ammelide's reactivity is dictated by its functional groups: the amino group and the amide-like structure within the ring.

Reactivity Profile:

  • Amphoteric Nature: It can form salts with both strong acids and strong bases.[1]

  • Oxidation: Treatment with oxidizing agents or boiling with acids can convert ammelide into cyanuric acid.[1]

  • Hydrolysis: As a hydrolysis intermediate, it is part of a reaction series. Under forcing conditions, it hydrolyzes further.

Reactivity_Pathway Melamine Melamine Ammeline Ammeline Melamine->Ammeline Hydrolysis Ammelide Ammelide Ammeline->Ammelide Hydrolysis Cyanuric_Acid Cyanuric Acid Ammelide->Cyanuric_Acid Hydrolysis / Oxidation

Caption: Hydrolysis pathway from melamine to cyanuric acid, featuring ammelide.

Applications:

  • Chemical Intermediate: It is primarily used as an intermediate in the synthesis of flame retardants, cross-linking agents for polymers, and specialty resins.[6]

  • Agrochemicals: Ammelide serves as a precursor in the preparation of certain herbicides and fungicides.[6][7]

  • Analytical Standard: Due to its presence as an impurity or degradation product of melamine, purified ammelide is used as an analytical reference standard for chromatography-based detection methods in food safety.

  • Emerging Research: It is being explored for its potential in synthesizing new pharmaceutical compounds and for creating advanced polymers with enhanced thermal stability.[7]

References

  • AMMELIDE 645-93-2 wiki. (n.d.). Google Vertex AI Search. Retrieved February 10, 2026.
  • Ammelide. (n.d.). In Wikipedia. Retrieved February 10, 2026, from [Link]

  • Prebiotic synthesis of triazines from urea: a theoretical study of free radical routes to melamine, ammeline, ammelide and cyanuric acid. (n.d.). Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

  • Ammeline. (n.d.). In Wikipedia. Retrieved February 10, 2026, from [Link]

  • 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione. (n.d.). NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]

  • Ammelide | C3H4N4O2. (n.d.). PubChem, National Institutes of Health. Retrieved February 10, 2026, from [Link]

  • Ammeline. (n.d.). chemeurope.com. Retrieved February 10, 2026, from [Link]

  • Stepwise hydrolysis of melamine (a) over ammeline (b) and ammelide (c) towards cyanuric acid (d). (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Chemical structures of melamine, ammeline, ammelide, and cyanuric acid. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Chemical structures of a. melamine, b. ammeline, c. ammelide and d. cyanuric acid. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Illustration of the prevalent tautomeric form in the solid of cyanuric acid and melamine. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • RSC Advances. (n.d.). Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

  • 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione Mass Spectrum. (n.d.). NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]

  • Determination of melamine, ammeline, ammelide and cyanuric acid in infant formula purchased in Canada by liquid chromatography-tandem mass spectrometry. (2010). Food Additives & Contaminants: Part A, 27(7), 921-929. [Link]

  • Melamine, Cyanuric Acid, Ammeline, and Ammelide Analysis by Gas Chromatography / Mass Spectrometry. (n.d.). Restek. Retrieved February 10, 2026, from [Link]

  • Determination of melamine, ammeline, ammelide and cyanuric acid in infant formula purchased in Canada by liquid chromatography-tandem mass spectrometry. (2010). PubMed. Retrieved February 10, 2026, from [Link]

  • Analysis of Melamine and Cyanuric Acid by Liquid Chromatography with Diode Array Detection and Tandem Mass Spectrometry. (2009). DigitalCommons@UMaine. Retrieved February 10, 2026, from [Link]

  • Simultaneous determination of melamine, ammelide, ammeline, and cyanuric acid in milk and milk products by gas chromatography-tandem mass spectrometry. (2009). PubMed. Retrieved February 10, 2026, from [Link]

Sources

The Thermal Decomposition of Ammelide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Ammelide and its Significance

Ammelide (6-amino-1,3,5-triazine-2,4(1H,3H)-dione) is a key intermediate in the thermal and hydrolytic degradation pathways of melamine, a compound of significant industrial importance.[1][2] Understanding the thermal behavior of ammelide is crucial for researchers in materials science, environmental science, and drug development, as its formation and subsequent decomposition can impact the stability, safety, and environmental fate of melamine-based products. This guide provides an in-depth technical overview of the thermal decomposition products of ammelide, synthesizing available experimental data with theoretical insights to offer a comprehensive resource for professionals in the field.

While ammelide is recognized as a step in the hydrolytic degradation of melamine to cyanuric acid, its behavior under thermal stress is a complex process that dictates the formation of various gaseous and solid-state products.[3][4] This document will elucidate the current understanding of these transformations, detail the analytical methodologies employed for their study, and present a postulated framework for the thermal decomposition of ammelide.

Thermal Stability of Ammelide: A Thermogravimetric Perspective

The thermal stability of ammelide is considerable, with complete decomposition requiring temperatures approaching 700°C.[5] Thermogravimetric analysis (TGA) is a primary tool for assessing this stability, revealing a multi-stage decomposition process. While a detailed, publicly available TGA curve of pure ammelide with corresponding evolved gas analysis is not extensively documented, existing data on related compounds allows for an informed interpretation of its likely thermal behavior.

A significant decomposition event for ammelide is its conversion to cyanuric acid. This transformation, while achievable through hydrolysis with acids or alkalis, also occurs under thermal duress.[4] One notable observation is the decomposition of ammelide at 170°C in the presence of water, yielding carbon dioxide and ammonia, indicating a hydrolytic decomposition pathway at a relatively lower temperature.[6] However, in an inert atmosphere, the pyrolysis of ammelide is expected to proceed through a different, higher-temperature mechanism.

The Postulated Thermal Decomposition Pathway of Ammelide

Based on the known chemistry of s-triazine compounds and the available literature, a multi-step thermal decomposition pathway for ammelide in an inert atmosphere can be proposed. This pathway likely involves deamination, condensation reactions, and eventual fragmentation of the triazine ring at very high temperatures.

Step 1: Deamination and Formation of Cyanuric Acid

The initial and most recognized step in the thermal decomposition of ammelide is the loss of its amino group to form cyanuric acid. This reaction is analogous to the hydrolytic conversion and is a key transformation in the degradation of amino-substituted triazines.

Reaction: C₃H₄N₄O₂ (Ammelide) → C₃H₃N₃O₃ (Cyanuric Acid) + NH₃ (Ammonia)

This deamination step is a critical juncture, leading to the formation of a more thermally stable intermediate, cyanuric acid. The ammonia evolved is a primary gaseous product at this stage.

Step 2: Decomposition of Cyanuric Acid and Isocyanic Acid Formation

Upon further heating, cyanuric acid itself is not stable and undergoes decomposition. It is in equilibrium with its tautomer, isocyanic acid (HNCO), a highly reactive species.

Reaction: C₃H₃N₃O₃ (Cyanuric Acid) ⇌ 3 HNCO (Isocyanic Acid)

The formation of isocyanic acid is a pivotal event, as it can readily sublime and is a precursor to a variety of secondary reactions and gaseous products.

Step 3: High-Temperature Fragmentation

At temperatures exceeding 600-700°C, the triazine ring structure is expected to undergo significant fragmentation. The decomposition of isocyanic acid and any remaining triazine structures will lead to the formation of smaller, stable gaseous molecules.

Potential Products:

  • Carbon dioxide (CO₂)

  • Carbon monoxide (CO)

  • Nitrogen (N₂)

  • Water (H₂O) (if oxygen is present or from residual moisture)

  • Ammonia (NH₃) (from secondary reactions)

The exact distribution of these products will depend on the experimental conditions, including the heating rate and the composition of the atmosphere.

Experimental Methodologies for Studying Ammelide Decomposition

A thorough understanding of the thermal decomposition of ammelide necessitates the use of advanced analytical techniques capable of identifying both solid and gaseous products in real-time.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

TGA-MS is the cornerstone technique for this type of investigation. It provides quantitative data on mass loss as a function of temperature, while the coupled mass spectrometer identifies the chemical composition of the evolved gases at each stage of decomposition.

Experimental Protocol: TGA-MS Analysis of Ammelide

  • Sample Preparation: A small, precisely weighed sample of pure ammelide (typically 1-5 mg) is placed in an inert crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • The TGA is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to ensure an oxygen-free environment.

    • The heated transfer line to the mass spectrometer is maintained at a temperature sufficient to prevent condensation of the evolved gases (typically 200-250°C).

  • Thermal Program:

    • The sample is heated from ambient temperature to a final temperature of at least 800°C to ensure complete decomposition.

    • A linear heating rate, typically between 10°C/min and 20°C/min, is applied.

  • Data Acquisition:

    • The TGA records the sample mass as a function of temperature and time.

    • The mass spectrometer is set to scan a relevant mass-to-charge ratio (m/z) range (e.g., 10-200 amu) to detect the expected decomposition products (e.g., m/z 17 for NH₃, 43 for HNCO, 44 for CO₂).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is another powerful technique that provides detailed separation and identification of volatile and semi-volatile decomposition products. The sample is rapidly heated to a specific temperature in the pyrolyzer, and the resulting fragments are separated by gas chromatography before being identified by mass spectrometry. This method is particularly useful for identifying more complex organic fragments that may not be easily resolved by TGA-MS alone.

Summary of Thermal Decomposition Products

The following table summarizes the expected products of ammelide's thermal decomposition at different temperature regimes, based on the postulated pathway.

Temperature RangeSolid ResiduePrimary Gaseous Products
Initial Decomposition Cyanuric AcidAmmonia (NH₃)
Intermediate Decomposition Depolymerizing ResidueIsocyanic Acid (HNCO)
High-Temperature Fragmentation Carbonaceous Residue (at very high temperatures)Carbon Dioxide (CO₂), Carbon Monoxide (CO), Nitrogen (N₂), Ammonia (NH₃)

Visualizing the Decomposition Pathway and Experimental Workflow

To further clarify the processes described, the following diagrams illustrate the postulated thermal decomposition pathway of ammelide and a typical experimental workflow for its analysis.

G cluster_products Final Products Ammelide Ammelide Cyanuric_Acid Cyanuric_Acid Ammelide->Cyanuric_Acid + NH₃ Isocyanic_Acid Isocyanic_Acid Cyanuric_Acid->Isocyanic_Acid ⇌ (Tautomerization) Gaseous_Products Gaseous_Products Isocyanic_Acid->Gaseous_Products Fragmentation (CO₂, CO, N₂)

Caption: Postulated thermal decomposition pathway of ammelide.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample_Prep Weigh Ammelide Sample TGA Thermogravimetric Analyzer (TGA) Sample_Prep->TGA MS Mass Spectrometer (MS) TGA->MS Evolved Gases TGA_Curve Mass Loss vs. Temperature TGA->TGA_Curve MS_Spectra Evolved Gas Identification MS->MS_Spectra Mechanism Decomposition Mechanism Elucidation TGA_Curve->Mechanism MS_Spectra->Mechanism

Caption: Experimental workflow for TGA-MS analysis of ammelide.

Conclusion and Future Directions

The thermal decomposition of ammelide is a complex process that is integral to understanding the high-temperature chemistry of melamine and related s-triazine compounds. The primary pathway involves deamination to cyanuric acid, followed by tautomerization to isocyanic acid and subsequent fragmentation into smaller gaseous molecules at elevated temperatures. While this guide provides a comprehensive overview based on current knowledge, further research employing advanced analytical techniques like TGA-MS and Py-GC-MS on pure ammelide is necessary to fully elucidate the intricate details of its decomposition mechanism, including the precise temperature ranges for each step and the quantitative distribution of its decomposition products. Such studies will be invaluable for the development of more stable materials and a deeper understanding of the environmental impact of s-triazine compounds.

References

  • Cook, A. M., & Hütter, R. (1982). The degradative pathway of the s-triazine melamine. Biochemical Journal, 208(3), 679–684. [Link]

  • Jiang, S., et al. (2017). TGA profiles for urea, biuret, CYA, ammelide, ammeline and melamine. ResearchGate. [Link]

  • Bann, B., & Miller, S. A. (1958). Melamines and derivatives of melamine. Chemical Reviews, 58(1), 131–172. [Link]

  • Juch, M., et al. (2024). Molecular structures of melamine's (a) pyrolysis products melam (b), melem (c) and melon (d) as well as hydrolysis products ammeline (e), ammelide (f) and cyanuric acid (g). ResearchGate. [Link]

  • Yang, C., et al. (2024). Efficient decomposition of a melamine–formaldehyde foam into melamine via selective disconnection of bonds. Green Chemistry. [Link]

  • Bann, B., & Miller, S. A. (1958). Melamines and derivatives of melamine. Chemical Reviews, 58(1), 131–172. As cited by chemeurope.com. [Link]

  • US Patent 3,325,493A. Process for producing cyanuric acid from melamine purification waste mother liquor.
  • Cook, A. M., & Hütter, R. (1982). The degradative pathway of the s-triazine melamine. The steps to ring cleavage. PubMed. [Link]

  • Ammelide. chemeurope.com. [Link]

Sources

Overcoming the Solubility Paradox of Ammelide: A Technical Guide to Solvent Systems and Purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ammelide (6-amino-2,4-dihydroxy-1,3,5-triazine) represents a classic "brick wall" challenge in organic process chemistry. As a hydrolysis product of melamine, its utility in drug development and impurity profiling is frequently hampered by its negligible solubility in traditional organic solvents (alcohols, chlorinated hydrocarbons, ketones).

This guide moves beyond standard solubility tables—which typically list ammelide simply as "insoluble"—to provide a mechanistic understanding of why this resistance occurs and how to overcome it. We present field-proven solvent systems, specifically the Diethylamine (DEA)/Water/Acetonitrile ternary system, and detail thermodynamic strategies for purification and analysis.

Molecular Architecture & The Solubility Mechanism

To dissolve ammelide, one must overcome its exceptional crystal lattice energy. Ammelide exhibits complex tautomerism, existing in equilibrium between lactam (keto) and lactim (enol) forms. In the solid state, the lactam form dominates, creating a dense, intermolecular hydrogen-bonding network that acts like a "molecular zipper," resisting solvent penetration.

Tautomeric Equilibrium & H-Bonding

The triazine ring provides three potential H-bond acceptors (ring nitrogens) and multiple donors (-NH2, -OH/-NH). Standard organic solvents (e.g., Methanol, Acetone) lack the proton-donating/accepting power to disrupt this network.

AmmelideTautomers cluster_0 Solubility Barrier Keto Lactam Form (Keto) (Dominant in Solid State) High Lattice Energy Enol Lactim Form (Enol) (Aromatic Character) Accessible via pH Swing Keto->Enol Tautomerization (Equilibrium) Solubilized Solubilized Species (Ionized/Derivatized) Keto->Solubilized + Strong Base (Deprotonation) Enol->Solubilized + Silylation (BSTFA)

Figure 1: Tautomeric forms of ammelide. The strong intermolecular forces in the Lactam form prevent dissolution in non-reactive organic solvents.

Solvent Screening & Quantitative Strategy

Standard "like dissolves like" rules fail for ammelide because its Hansen Solubility Parameters (HSP)—specifically the Hydrogen Bonding (


) and Polarity (

) components—are excessively high, placing it outside the interaction radius of common solvents.
Solvent Performance Matrix

The following table summarizes the solubility behavior of ammelide across various solvent classes.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Protic Polar Methanol, Ethanol, WaterInsoluble / Very Poor Solvent self-association competes with solute-solvent interaction.
Aprotic Polar DMSO, DMFSlightly Soluble High dipole moment allows partial interaction, but often requires heat (>80°C).
Non-Polar Hexane, Toluene, DCMInsoluble

and

mismatch is too great.
Reactive Basic Diethylamine (DEA) / Water High Solubility Deprotonation mechanism. Converts ammelide to ammelide anion, breaking lattice.
Strong Acid H₂SO₄, HClSoluble Protonation of ring nitrogens creates soluble cationic species.
The "Gold Standard" Ternary System

For analytical applications (HPLC, GC-MS prep) and extraction, a ternary mixture is the industry standard for maximizing recovery:

Composition: Acetonitrile : Water : Diethylamine (50 : 40 : 10 v/v/v)[1][2][3]

  • Diethylamine (DEA): Acts as a base to deprotonate the hydroxyl groups (pKa ~9-10), ionizing the molecule.

  • Water: Solvates the resulting ionic species.

  • Acetonitrile: Reduces viscosity and surface tension, allowing penetration into solid matrices (e.g., food or biological samples) and ensuring compatibility with reverse-phase chromatography.

Experimental Protocols

Protocol A: Preparation of High-Concentration Analytical Standards

Target Audience: Analytical Chemists (HPLC/MS)

Objective: Create a stable 1.0 mg/mL stock solution of ammelide.

  • Solvent Preparation: Prepare a mixture of Water:Diethylamine (80:20 v/v) . Note: The high water content is crucial for the salt form stability.

  • Weighing: Accurately weigh 10.0 mg of Ammelide standard into a 20 mL scintillation vial.

  • Dissolution: Add 10.0 mL of the Water:DEA solvent.

  • Agitation: Sonicate for 10–15 minutes at room temperature. The solution should become clear and colorless.

    • Troubleshooting: If particles remain, warm gently to 40°C. Do not boil, as DEA is volatile.

  • Storage: Store at 4°C. Stable for ~1 month.

  • Dilution: For working standards, dilute with Acetonitrile:Water (90:10) to match initial HPLC mobile phase conditions, ensuring the final pH remains basic enough to prevent precipitation.

Protocol B: Purification via pH-Swing Recrystallization

Target Audience: Process Chemists

Objective: Purify crude ammelide without using large volumes of toxic organic solvents.

  • Dissolution (Acidic): Suspend crude ammelide in 20% H₂SO₄ (aq). Heat to 80°C until fully dissolved. The cationic form is highly soluble.

  • Filtration: Filter hot to remove insoluble mechanical impurities.

  • Precipitation (The Swing):

    • Slowly add 20% NaOH or NH₄OH while stirring vigorously.

    • Monitor pH.[4] Ammelide has an isoelectric point (pI) where solubility is lowest.

    • Target pH 6.0 – 7.0 .

  • Crystallization: Allow the slurry to cool to room temperature, then chill to 4°C.

  • Isolation: Filter the white precipitate.

  • Washing: Wash with cold water followed by acetone (to remove surface water).

  • Drying: Dry at 105°C to remove bound water.

Thermodynamic Modeling & Workflow

To predict solubility in novel systems, we must visualize the decision process. The following workflow illustrates the logical selection of solvent systems based on the intended application.

SolventSelection Start Start: Ammelide Application Decision Select Goal Start->Decision Extraction Extraction/Analysis (Trace Level) Decision->Extraction Purification Bulk Purification (Process Scale) Decision->Purification Synthesis Synthesis Intermediate Decision->Synthesis Ternary Use Ternary System: ACN : H2O : DEA (50:40:10) Extraction->Ternary LC-MS / HPLC Deriv Derivatization (GC-MS): BSTFA + Pyridine (Silylation) Extraction->Deriv GC-MS AcidBase pH Swing: Dissolve in H2SO4 Precipitate at pH 6-7 Purification->AcidBase DMSO Aprotic Polar: DMSO or DMF at >100°C (Risk of decomposition) Synthesis->DMSO Anhydrous req.

Figure 2: Decision tree for solvent selection based on experimental requirements.

Why Hansen Parameters (HSP) "Fail"

While HSP is powerful for polymers, ammelide's


 (Hydrogen Bonding) parameter is estimated to be >25 MPa

, significantly higher than DMSO (

). This large "distance" in Hansen Space (

) confirms that no single organic solvent will be effective at room temperature. Successful solubilization requires a chemical reaction (protonation/deprotonation) rather than simple physical mixing.

References

  • FDA Laboratory Information Bulletin (LIB) 4423. "Melamine and Related Compounds." U.S. Food and Drug Administration. (2018). Describes the DEA/Water/ACN extraction method.

  • Miao, H., Fan, S., et al. "Simultaneous Determination of Melamine, Ammelide, Ammeline, and Cyanuric Acid in Milk and Milk Products by Gas Chromatography-tandem Mass Spectrometry."[3] Biomedical and Environmental Sciences, 22(2), 87-94. (2009).[5] Details solubility challenges and the DEA solvent system.

  • Tittlemier, S. A., et al. "Determination of melamine, ammeline, ammelide and cyanuric acid in infant formula purchased in Canada by liquid chromatography-tandem mass spectrometry." Food Additives & Contaminants: Part A, 26(12). (2009).[5] Validates the acetonitrile/water/DEA extraction workflow.

  • Bann, B., & Miller, S. A. "Melamines and derivatives of melamine."[6] Chemical Reviews, 58(1), 131-172.[6] (1958).[6] The foundational text on triazine chemistry and solubility properties.

  • PubChem Compound Summary. "Ammelide (CID 12584)."[6] National Library of Medicine.[7] Physical property data and chemical identifiers.

Sources

Methodological & Application

Application Note: High-Sensitivity GC-MS Analysis of Ammelide via BSTFA Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ammelide (6-amino-2,4-dihydroxy-1,3,5-triazine) is a hydrolysis product of melamine. Unlike melamine, ammelide possesses significant acidic character due to its two hydroxyl groups, leading to poor solubility in organic solvents and high polarity. These physicochemical properties render native ammelide unsuitable for Gas Chromatography (GC).

This guide details a robust protocol for the Silylation of Ammelide using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Critical to this workflow is the use of a specialized ternary extraction solvent (Diethylamine/Water/Acetonitrile) to dissociate melamine-cyanurate complexes and solubilize ammelide prior to derivatization.[1]

Scientific Foundation & Mechanism

The Challenge: Tautomerism and Polarity

Ammelide exists in a tautomeric equilibrium between its lactam (keto) and lactim (enol) forms. For GC-MS analysis, we must lock the molecule into a volatile, non-polar state. The presence of active hydrogens on the amine (-NH2) and hydroxyl (-OH) groups leads to strong intermolecular hydrogen bonding, resulting in thermal instability and non-volatility.

The Solution: Silylation Mechanism

We utilize BSTFA as the silylating agent.[2][3] It replaces the active protons with Trimethylsilyl (TMS) groups [-Si(CH3)3].[3]

  • Reagent: BSTFA acts as the donor of the TMS group.[2]

  • Catalyst: TMCS (1%) increases the donor power of the silylating reagent, essential for sterically hindered sites on the triazine ring.

  • Solvent: Pyridine is used as the reaction medium; it acts as an acid scavenger and facilitates the nucleophilic attack on the silicon atom.

The reaction converts polar Ammelide into Tris(trimethylsilyl)-Ammelide , which is volatile and thermally stable.

Reaction Pathway Diagram

The following diagram illustrates the conversion of Ammelide to its TMS-derivative.

AmmelideReaction Ammelide Native Ammelide (Polar, Non-Volatile) Intermediate Transition State (Nucleophilic Attack) Ammelide->Intermediate Active H Replacement Reagents BSTFA + 1% TMCS (Pyridine, 70°C) Reagents->Intermediate Product Tris-TMS-Ammelide (Volatile, GC-Ready) Intermediate->Product Silylation Complete Byproducts Byproducts: TMS-TFA, HCl Intermediate->Byproducts

Figure 1: Reaction mechanism showing the conversion of polar ammelide to the volatile Tris-TMS derivative.

Method Development: Critical Optimization

Extraction Solvent Selection

Standard organic solvents (Methanol, ACN) fail to extract ammelide efficiently from complex matrices (e.g., milk, plant protein) because ammelide often precipitates with cyanuric acid as an insoluble salt.

  • Optimal Solvent: 10:40:50 (v/v/v) Diethylamine (DEA) / Water / Acetonitrile.[1][4][5][6][7]

  • Mechanism: DEA is a strong base that dissociates the melamine-cyanuric acid crystal lattice and deprotonates the ammelide, dramatically increasing solubility.

Moisture Control (The "Kill Step")

Silylation reagents are hydrolytically unstable. Even trace moisture from the aqueous extraction step will quench the BSTFA, resulting in:

  • Loss of derivative (reversion to native ammelide).

  • Formation of Hexamethyldisiloxane (HMDS) peaks that obscure the chromatogram.

  • Protocol Requirement: The extract must be evaporated to absolute dryness before adding reagents.

Detailed Experimental Protocol

Reagents and Standards
  • Extraction Solvent: Mix 10 mL Diethylamine, 40 mL Water, and 50 mL Acetonitrile.[1][4][5][6][7][8]

  • Derivatization Reagent: BSTFA + 1% TMCS (Commercial grade, e.g., Sylon BFT).

  • Internal Standard (IS): 2,6-diamino-4-chloropyrimidine (DACP) or

    
    -Melamine (preferred for MS).
    
  • Reaction Solvent: Anhydrous Pyridine.

Step-by-Step Workflow

Workflow Sample 1. Sample Weighing (0.5g Matrix) Extract 2. Extraction (DEA/H2O/ACN) Sonicate 30 min Sample->Extract Centrifuge 3. Clarification Centrifuge 10 min @ 5000g Extract->Centrifuge Aliquot 4. Aliquot Transfer Take 200 µL Supernatant Centrifuge->Aliquot Evap 5. Drying (CRITICAL) N2 Stream @ 70°C Must be bone dry Aliquot->Evap Deriv 6. Derivatization Add 200µL Pyridine + 200µL BSTFA Incubate 70°C for 45 min Evap->Deriv Immediate Inject 7. GC-MS Injection Splitless Deriv->Inject

Figure 2: End-to-end analytical workflow emphasizing the critical drying step.

Protocol Description
  • Extraction: Weigh 0.5 g of sample into a 50 mL centrifuge tube. Add 20 mL of Extraction Solvent.[1][8][9] Vortex and sonicate for 30 minutes.

  • Clarification: Centrifuge at >5000 x g for 10 minutes. Filter supernatant through a 0.45 µm nylon filter.[1][9]

  • Drying: Transfer 200 µL of filtrate to a GC vial. Evaporate to dryness under a stream of nitrogen at 70°C.

    • Checkpoint: Ensure no visible droplets remain.

  • Reagent Addition:

    • Add 200 µL Anhydrous Pyridine.

    • Add 200 µL BSTFA (with 1% TMCS).[1][9]

    • Add 100 µL Internal Standard solution (in pyridine).[8][10]

  • Reaction: Cap vial tightly. Vortex. Incubate at 70°C for 45 minutes.

  • Analysis: Cool to room temperature and inject within 4 hours.

GC-MS Acquisition Parameters

Instrument Configuration

System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

ParameterSettingRationale
Inlet Splitless, 280°CHigh temp ensures rapid vaporization of high-boiling derivatives.
Liner Single taper with wool (deactivated)Wool traps non-volatile matrix residue; deactivation prevents analyte adsorption.
Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-bleed, 5% phenyl phase provides selectivity for triazines.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains separation efficiency during temperature ramp.[1]
Oven Program 100°C (1 min) → 10°C/min → 210°C → 30°C/min → 300°C (3 min)Slow ramp allows separation of ammelide from ammeline and melamine.
Transfer Line 290°CPrevents condensation of derivatives before MS source.
MS SIM Parameters (Selected Ion Monitoring)

Using SIM improves sensitivity and reduces matrix interference.

AnalyteRet Time (approx)Quant Ion (

)
Qual Ion 1 (

)
Qual Ion 2 (

)
Ammelide-TMS 11.1 min344 329345
Melamine-TMS 12.3 min327 342171
Ammeline-TMS 11.8 min328 34399
Cyanuric Acid-TMS 10.3 min345 330188
DACP-TMS (IS) 14.5 min316 331332

Note: Retention times must be validated on your specific column.

Quality Control & Troubleshooting

Linearity and Limits
  • Linearity: The method typically demonstrates linearity from 0.5 µg/g to 50 µg/g (R² > 0.995).

  • LOQ: 2.5 µg/g (standard FDA limit), extendable to 0.25 µg/g with Triple Quadrupole (GC-MS/MS).

Common Failure Modes
  • Low Response/Tailing Peaks: Usually indicates moisture in the system or "active spots" in the liner.

    • Fix: Change the liner and cut 10cm from the column guard. Ensure the evaporation step (Step 3) left the sample completely dry.

  • Incomplete Derivatization: Presence of peaks with M-72 mass (mono- or di-TMS derivatives instead of tri-TMS).

    • Fix: Ensure reagents are fresh (BSTFA degrades once opened). Increase incubation time to 60 mins.

  • Precipitate in Vial:

    • Fix: The reaction byproducts (ammonium salts) may precipitate. Transfer the clear supernatant to a new vial insert before injection to avoid clogging the needle.

References

  • FDA Laboratory Information Bulletin (LIB) 4423. (2008).[1][4][8] GC-MS Screen for the Presence of Melamine, Ammeline, Ammelide, and Cyanuric Acid.[1][4][5][6][7][8][10][11] U.S. Food and Drug Administration.[1][4][7][8][10][11]

  • Limm, W., et al. (2008).[4] Determination of Melamine and Cyanuric Acid Residues in Infant Formula using LC-MS/MS. FDA LIB 4421. (Contextual reference for extraction chemistry).

  • Sigma-Aldrich Technical Bulletin. Derivatization Reagents for Gas Chromatography: BSTFA.[2]

  • Miao, H., et al. (2010).[5] Simultaneous determination of melamine, ammelide, ammeline, and cyanuric acid in milk and milk products by gas chromatography-tandem mass spectrometry.[6] Biomedical and Environmental Sciences.

Sources

Application Note: Ammelide as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Protocol Series: AN-CHM-044 | Version 2.1

Executive Summary

Ammelide (6-amino-2,4-dihydroxy-1,3,5-triazine) is a critical heterocyclic impurity found in melamine and cyanuric acid matrices. Historically overlooked until the 2008 melamine milk scandal, it is now a regulated analyte in food safety and pharmaceutical raw material screening.

This guide addresses the primary analytical challenge of ammelide: its amphoteric nature and extreme polarity , which make traditional C18 reversed-phase chromatography ineffective and direct GC analysis impossible without derivatization.

Physicochemical Characterization

To successfully analyze ammelide, one must understand its behavior in solution. It exists in keto-enol tautomeric forms, significantly influencing its solubility and ionization.

  • CAS Number: 645-93-2[1][2][3][4][5]

  • Molecular Formula:

    
    [1][2][5]
    
  • Solubility Profile:

    • Water/Alcohols: Insoluble (Neutral pH).

    • Strong Acid/Base: Soluble (Forms salts).

    • Critical Solvent:Diethylamine (DEA) .[6][7][8] The use of DEA is the "secret weapon" in FDA protocols to solubilize ammelide from complex matrices by disrupting hydrogen-bond networks.

The Hydrolysis Pathway

Ammelide is an intermediate degradation product. Understanding this pathway is vital for interpreting stability data and impurity profiles.

HydrolysisPathway Melamine Melamine (Triamino-triazine) Ammeline Ammeline (Diamino-hydroxy-triazine) Melamine->Ammeline + H2O / - NH3 Ammelide Ammelide (Amino-dihydroxy-triazine) TARGET ANALYTE Ammeline->Ammelide + H2O / - NH3 Cyanuric Cyanuric Acid (Trihydroxy-triazine) Ammelide->Cyanuric + H2O / - NH3

Figure 1: Stepwise hydrolysis of melamine to cyanuric acid.[9][10] Ammelide represents the di-hydroxy state.

Protocol A: LC-MS/MS Analysis (Preferred)

Context: Liquid Chromatography coupled with Tandem Mass Spectrometry is the gold standard for trace analysis (ppb levels) in biological fluids and food matrices. Challenge: Ammelide elutes in the void volume of C18 columns due to high polarity (LogP < -1). Solution: Hydrophilic Interaction Liquid Chromatography (HILIC).

Chromatographic Conditions
  • Column: Amide-functionalized HILIC column (e.g., BEH Amide, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Low pH suppresses the acidic hydroxyl ionization, improving peak shape.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 35°C.

Gradient Profile:

Time (min) % Mobile Phase A (Aq) % Mobile Phase B (Org) Curve
0.0 5 95 Initial
1.0 5 95 Hold
3.5 40 60 Linear
5.0 40 60 Wash
5.1 5 95 Re-equilibrate

| 8.0 | 5 | 95 | End |

Mass Spectrometry Parameters (ESI+)

Ammelide ionizes best in Positive Electrospray Ionization (ESI+) mode as the protonated molecule


.
ParameterSetting
Source Temp150°C
Desolvation Temp400°C
Capillary Voltage3.0 kV
Cone Voltage35 V

MRM Transitions:

Precursor Ion (m/z) Product Ion (m/z) Type Collision Energy (eV)
129.1 86.1 Quantifier 22

| 129.1 | 43.1 | Qualifier | 30 |

Protocol B: GC-MS Analysis (FDA LIB 4423 Adapted)

Context: Required when LC-MS is unavailable or for confirming results using orthogonal separation. Challenge: Ammelide is non-volatile and decomposes before boiling. Solution: Silylation derivatization using BSTFA.

Sample Preparation & Extraction

Critical Step: Standard solvents (MeOH/ACN) yield poor recovery (<40%). You must use the FDA-recommended alkaline extraction solvent.

  • Extraction Solvent: Mix Diethylamine / Water / Acetonitrile (10 : 40 : 50 v/v/v).

  • Homogenization: Add 20 mL solvent to 0.5 g sample. Sonicate for 30 mins.

  • Clarification: Centrifuge at 5000 x g for 10 mins. Filter supernatant (0.45 µm nylon).[6][7]

  • Drying: Transfer 160 µL aliquot to a glass vial. Evaporate to complete dryness under

    
     at 70°C.
    
    • Warning: Any residual water will kill the derivatization reagent.

Derivatization Reaction[12]
  • Reconstitution: Add 200 µL Pyridine (anhydrous).

  • Reagent Addition: Add 200 µL BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Internal Standard: Add 100 µL of 2,6-diamino-4-chloropyrimidine (DACP) in pyridine.

  • Incubation: Vortex and heat at 70°C for 45 minutes .

  • Injection: Inject directly into GC-MS.

GC-MS Parameters
  • Column: 5% Phenyl-arylene (e.g., DB-5MS), 30m x 0.25mm x 0.25µm.

  • Inlet: Splitless, 280°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[7]

  • Oven Program:

    • 100°C (hold 1 min)

    • Ramp 10°C/min to 210°C

    • Ramp 30°C/min to 300°C (hold 3 min)

  • Detection: SIM Mode. Monitor m/z 329 (Tri-TMS-Ammelide derivative).

Analytical Workflow Decision Tree

Workflow Start Start: Ammelide Analysis Matrix Is the matrix complex? (e.g., Milk, Tissue, Feed) Start->Matrix LC_Path Path A: LC-MS/MS (High Sensitivity) Matrix->LC_Path Trace Level (<50 ppb) GC_Path Path B: GC-MS (Robust Screening) Matrix->GC_Path Screening (>50 ppb) Extract_LC Extraction: ACN/Water/Buffer LC_Path->Extract_LC Extract_GC Extraction: DEA/Water/ACN (10:40:50) GC_Path->Extract_GC HILIC HILIC Chromatography (Amide Column) Extract_LC->HILIC Deriv Derivatization: BSTFA + 1% TMCS (70°C, 45 min) Extract_GC->Deriv EI_MS EI-MS Source (Monitor m/z 329) Deriv->EI_MS ESI_MS ESI+ Source (Transition 129 > 86) HILIC->ESI_MS

Figure 2: Decision matrix for selecting the appropriate analytical methodology based on sensitivity needs.

Quality Assurance & Validation

To ensure data integrity (E-E-A-T), the following controls are mandatory:

  • Internal Standards (IS):

    • LC-MS: Use

      
      -Melamine if 
      
      
      
      -Ammelide is unavailable. While not a perfect retention match, it compensates for ionization suppression.
    • GC-MS: Use DACP (2,6-diamino-4-chloropyrimidine).[11][12] It mimics the extraction behavior of triazines but resolves chromatographically.

  • Matrix-Matched Calibration:

    • Ammelide suffers from significant signal suppression in biological matrices. Do not use solvent-only calibration curves for quantitation in food/feed. Prepare standards in blank matrix extract.

  • System Suitability:

    • Tailing Factor: Must be < 1.5. (High tailing indicates secondary interactions; increase buffer strength).

    • Linearity:

      
       over the range of 10–1000 ng/mL.
      

References

  • US Food and Drug Administration (FDA). (2008).[6][7] Laboratory Information Bulletin No. 4423: GC-MS Screen for the Presence of Melamine, Ammeline, Ammelide, and Cyanuric Acid. [Link][6][7][13]

  • World Health Organization (WHO). (2009). Toxicological and Health Aspects of Melamine and Cyanuric Acid. [Link]

  • Waters Corporation. (2008). Melamine, Ammeline, and Cyanuric Acid Analysis by UPLC-MS/MS. [Link]

  • PubChem. (n.d.). Ammelide Compound Summary.[2][9] National Library of Medicine. [Link]

Sources

Application Notes & Protocols: Biocatalytic Synthesis of Ammelide from Melamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Case for Biocatalysis

Melamine (2,4,6-triamino-1,3,5-triazine) is a nitrogen-rich industrial chemical. Its biotransformation to ammelide (6-amino-1,3,5-triazine-2,4-diol) represents a key step in its environmental degradation and detoxification pathway.[1][2][3] Traditional chemical synthesis routes for ammelide can require harsh conditions, such as heating with concentrated acids.[4] Biocatalysis offers a compelling alternative, leveraging the high specificity and mild operating conditions of enzymes to achieve a green and efficient synthesis. This guide details the principles and protocols for the enzymatic conversion of melamine to ammelide, focusing on the use of melamine deaminase.

The core of this process is the enzyme melamine deaminase (EC 3.5.4.45) , also known by its gene name, TriA.[5][6] This enzyme catalyzes the sequential hydrolytic deamination of melamine, first to ammeline and subsequently to ammelide.[5][7][8] The overall reaction proceeds as follows:

  • Melamine + H₂O → Ammeline + NH₃

  • Ammeline + H₂O → Ammelide + NH₃

Notably, the first deamination step occurs at a significantly higher rate (over 10 times faster) than the second.[8] The final product, ammelide, does not appear to cause product inhibition, making this a robust system for synthesis.[8]

The Biocatalytic System: Melamine Deaminase

Mechanism of Action

Melamine deaminase belongs to the amidohydrolase superfamily.[9] It facilitates the stepwise hydrolytic displacement of amino groups from the s-triazine ring, producing ammeline as an intermediate and ammelide as the final product.[7][8] The enzyme shows high specificity for this deamination reaction and typically has no activity towards halo-substituted triazines like atrazine.[5][7] This specificity is remarkable, as melamine deaminase can be 98% identical to atrazine chlorohydrolase (AtzA) yet catalyze a completely different reaction.[7][8]

Melamine to Ammelide Pathway melamine Melamine ammeline Ammeline melamine->ammeline  Melamine Deaminase (fast) +H₂O, -NH₃ ammelide Ammelide ammeline->ammelide  Melamine Deaminase (slow) +H₂O, -NH₃

Caption: Enzymatic pathway for melamine conversion to ammelide.

Enzyme Sourcing and Preparation

Melamine deaminase has been identified and characterized from various bacteria, including Pseudomonas sp. strain NRRL B-12227 and Acidovorax citrulli.[5][7] For laboratory and industrial applications, the gene (triA) is often cloned and overexpressed in a host like Escherichia coli for more reliable and high-titer production.[7] The enzyme can be used in several forms:

  • Cell-Free Extract (CFE): The simplest preparation, involving cell lysis and removal of cell debris. It's suitable for initial studies but may have stability issues.

  • Purified Enzyme: Offers the cleanest system, removing interfering native enzymes, but adds a costly purification step.

  • Whole-Cell Biocatalyst: Uses intact microbial cells (either wild-type or recombinant) that express the enzyme. This approach protects the enzyme within its natural environment but can introduce mass transfer limitations.

  • Immobilized Enzyme: The enzyme is fixed onto a solid support. This dramatically improves stability, allows for easy separation from the reaction mixture, and facilitates continuous processing. Common immobilization techniques include adsorption, covalent binding, and entrapment.[10][11][12][13][14]

Experimental Protocols

The following protocols provide a framework for establishing a biocatalytic system for ammelide synthesis.

Protocol 1: Whole-Cell Biocatalysis Using Recombinant E. coli

This protocol is designed for a batch reaction using E. coli cells overexpressing melamine deaminase. It is cost-effective as it bypasses enzyme purification.

Rationale: Using whole cells is often preferred for initial scale-up as it protects the enzyme and eliminates the need for lysis and purification. A slightly alkaline pH of 9.5 and a temperature of 37°C are often optimal for melamine deaminase activity and stability.[9]

Materials:

  • E. coli cells expressing melamine deaminase (e.g., from a pBAD or pET vector system).

  • Melamine substrate.

  • Buffer: 100 mM Potassium Phosphate (K₂HPO₄) with 1 mM MgSO₄, pH 9.5.[9]

  • 1 M NaOH and 1 M H₃PO₄ for pH adjustment.[9]

  • Shaking incubator or stirred-tank reactor.

  • Centrifuge.

  • HPLC system for analysis.

Procedure:

  • Cell Culture and Induction: Grow the recombinant E. coli strain in appropriate media (e.g., LB with antibiotic) at 37°C to an OD₆₀₀ of 0.6-0.8.[7] Induce protein expression according to the specific vector system (e.g., with IPTG or L-arabinose) and continue incubation for 4-6 hours at 30°C.

  • Cell Harvesting: Centrifuge the cell culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and wash the cell pellet with the reaction buffer.

  • Reaction Setup: Resuspend the cell pellet in the reaction buffer to a desired cell density (e.g., 10-50 g/L wet cell weight).

  • Substrate Addition: In a stirred reactor or baffled flask, add melamine. Due to melamine's low solubility, this will be a solid-to-solid reaction where the substrate dissolves as it is converted.[9] A starting concentration of 10 g/L is a reasonable starting point.[9]

  • Biocatalysis: Maintain the reaction at 37°C with constant stirring.[9] Monitor and maintain the pH at 9.5 using a pH-stat or periodic manual addition of NaOH/H₃PO₄.[9]

  • Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 18 hours), withdraw a sample from the reaction mixture.

  • Sample Preparation: Immediately centrifuge the sample to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Immobilized Enzyme Biocatalysis

Immobilization enhances enzyme reusability and stability. Adsorption onto a hydrophobic support is a simple and effective method.

Rationale: Immobilization prevents enzyme washout in continuous systems and simplifies product purification. Chitosan, alginate, and synthetic polymers are common supports.[10] Covalent binding offers the strongest attachment, preventing leaching, while adsorption is simpler and gentler on the enzyme.[11][14]

Materials:

  • Purified or cell-free extract of melamine deaminase.

  • Support material (e.g., Chitosan beads, Amino-functionalized silica).

  • Glutaraldehyde solution (for covalent binding).

  • Reaction buffer (as in Protocol 1).

Procedure (Example using Covalent Binding to Chitosan):

  • Support Activation: Suspend chitosan beads in a buffer and add glutaraldehyde to a final concentration of 2.5% (v/v). Allow to react for 2 hours to activate the support. Wash thoroughly with buffer to remove excess glutaraldehyde.

  • Enzyme Immobilization: Add the enzyme solution (CFE or purified) to the activated chitosan beads. Incubate with gentle shaking for 4-6 hours at 4°C.

  • Washing: Decant the enzyme solution. Wash the beads repeatedly with buffer until no protein is detected in the wash solution (e.g., using a Bradford assay).

  • Biocatalytic Reaction: Use the immobilized enzyme beads in a packed-bed reactor for continuous flow or in a stirred-tank reactor for batch conversion, following the reaction conditions outlined in Protocol 1.

Protocol 3: HPLC Analysis of Melamine and Ammelide

Accurate quantification of substrate and product is critical for monitoring reaction kinetics and calculating conversion.

Rationale: High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying melamine and its derivatives.[15] A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often effective for these polar compounds, providing good separation and peak shape.[16] UV detection at 240 nm is suitable for these triazine compounds.[16]

HPLC System and Conditions:

ParameterRecommended Setting
Column HILIC, 5µm, 4.6 x 250mm[16]
Mobile Phase Acetonitrile:10mM Ammonium Acetate (95:5, v/v)[16]
Flow Rate 1.0 mL/min[16]
Detection UV at 240 nm[16]
Column Temp. 30°C[16]
Injection Vol. 10-20 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of melamine and ammelide of known concentrations in the mobile phase.

  • Calibration Curve: Create a series of dilutions from the stock solutions (e.g., 0.1, 1, 5, 10, 50 mg/L) to generate a standard curve.

  • Sample Analysis: Inject the filtered samples from the biocatalytic reaction onto the HPLC system.

  • Quantification: Identify peaks based on the retention times of the standards. Quantify the concentration of melamine and ammelide in the samples by comparing their peak areas to the standard curve.

Data Analysis and Expected Results

Calculations:

  • Conversion (%): [(Initial Melamine Conc. - Final Melamine Conc.) / Initial Melamine Conc.] * 100

  • Yield (%): (Moles of Ammelide Produced / Initial Moles of Melamine) * 100

Example Data: A typical batch reaction using a cell-free extract can achieve high conversion within 18 hours.[9]

Time (h)Melamine (%)Ammeline (%)Ammelide (%)Conversion (%)
0100000
515751085
18<12079>99

Note: Data is illustrative, based on typical reaction profiles.

Caption: General workflow for biocatalytic ammelide synthesis.

References

  • Process for the preparation of ammeline.
  • HPLC chromatogram of a standard of melamine, ammelide and ammeline... ResearchGate. [Link]

  • Seffernick, J. L., et al. (2001). Melamine Deaminase and Atrazine Chlorohydrolase: 98 Percent Identical but Functionally Different. Journal of Bacteriology, 183(8), 2405–2410. National Center for Biotechnology Information. [Link]

  • HPLC and UHPLC Methods for Melamine. Obrnuta faza. [Link]

  • Al-Qaim, F. F., & Yaa'cob, N. I. (2014). Identification and Determination of Melamine in Milk by High Performance Liquid Chromatography – UV Detector. Der Pharma Chemica, 6(1), 353-363. [Link]

  • HPLC Analysis of Melamine and Related Substances in Fertilisers. Chromatography Today. [Link]

  • EC 3.5.4.45 - ExplorEnz. The Enzyme Database. [Link]

  • Lin, M., et al. (2010). Simultaneous Determination of Melamine, Ammelide, Ammeline, and Cyanuric Acid in Milk and Milk Products by Gas Chromatography-tandem Mass Spectrometry. Biomedical and Environmental Sciences, 23(2), 99-105. [Link]

  • The known metabolic pathway in bacteria for transforming melamine to cyanuric acid. ResearchGate. [Link]

  • Iwasaki, A., et al. (2012). Biodegradation of melamine and its hydroxy derivatives by a bacterial consortium containing a novel Nocardioides species. Applied Microbiology and Biotechnology, 94(3), 805–815. [Link]

  • triA - Melamine deaminase - Paracidovorax citrulli (Acidovorax citrulli). UniProt. [Link]

  • Seffernick, J. L., et al. (2001). Melamine deaminase and atrazine chlorohydrolase: 98 percent identical but functionally different. Journal of Bacteriology, 183(8), 2405–2410. [Link]

  • The hydrolytic deamination of melamine to ammeline by TriA and the... ResearchGate. [Link]

  • Cook, A. M., & Hütter, R. (1984). The degradative pathway of the s-triazine melamine. Biochemical Journal, 220(1), 137-142. [Link]

  • Geng, C., et al. (2014). Characterization of a novel melamine-degrading bacterium isolated from a melamine-manufacturing factory in China. Applied Microbiology and Biotechnology, 98(7), 3187–3197. [Link]

  • Datta, S., Christena, L. R., & Rajaram, Y. R. S. (2013). Enzyme immobilization: an overview on techniques and support materials. 3 Biotech, 3(1), 1–9. [Link]

  • Stepwise hydrolysis of melamine (a) over ammeline (b) and ammelide (c) towards cyanuric acid (d). ResearchGate. [Link]

  • Powell, L. W. (1984). Developments in immobilized-enzyme technology. Biochemical Society Transactions, 12(3), 411-413. [Link]

  • Yabuno, Y., et al. (2013). Biodegradation of Melamine and Cyanuric Acid by a Newly-Isolated Microbacterium Strain. Journal of Ion Exchange, 24(2), 103-109. [Link]

  • Nguyen, L. T., & Kim, M. (2017). An Overview of Techniques in Enzyme Immobilization. Applied Science and Convergence Technology, 26(6), 157-163. [Link]

  • Basso, A., & Serban, S. (2019). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. MDPI. [Link]

  • Tordini, F., & Vazquez-Mayagoitia, A. (2016). Prebiotic synthesis of triazines from urea: a theoretical study of free radical routes to melamine, ammeline, ammelide and cyanuric acid. Physical Chemistry Chemical Physics, 18(27), 18337–18345. [Link]

  • Iwasaki, A., et al. (2012). Biodegradation of melamine and its hydroxy derivatives by a bacterial consortium containing a novel Nocardioides species. Semantic Scholar. [Link]

  • Geng, C., et al. (2014). Characterization of a novel melamine-degrading bacterium isolated from a melamine-manufacturing factory in China. ResearchGate. [Link]

  • Ammelide. Wikipedia. [Link]

  • Tittlemier, S. A., et al. (2010). Determination of melamine, ammeline, ammelide and cyanuric acid in infant formula purchased in Canada by liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 27(6), 761–768. [Link]

Sources

Ammelide as a Potential Corrosion Inhibitor: A Theoretical and Methodological Guide for Investigation

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and materials development professionals.

This document provides a comprehensive theoretical framework and a set of detailed experimental protocols for the investigation of ammelide as a novel corrosion inhibitor. While the fundamental principles of corrosion inhibition by organic molecules are well-established, the specific application and mechanistic action of ammelide have yet to be extensively explored. This guide is intended to serve as a foundational resource for researchers seeking to evaluate its potential efficacy for the protection of various metal substrates, including steel, copper, and aluminum.

Part 1: Theoretical Foundation for Ammelide as a Corrosion Inhibitor

Corrosion, the electrochemical degradation of a material due to its reaction with the environment, poses a significant challenge across numerous industries.[1] The use of organic inhibitors is a primary strategy to mitigate this process.[2][3] These inhibitors typically function by adsorbing onto the metal surface to form a protective barrier, thereby impeding the anodic and/or cathodic reactions that drive corrosion.[4][5][6]

Ammelide (6-amino-1,3,5-triazine-2,4(1H,3H)-dione) is a triazine derivative possessing a chemical structure that suggests its potential as an effective corrosion inhibitor.[7][8] The molecule contains several key features that are characteristic of efficient organic inhibitors:

  • Heteroatoms: The presence of multiple nitrogen and oxygen atoms in the ammelide structure provides active sites for coordination with metal surfaces. These heteroatoms possess lone pairs of electrons that can be shared with the vacant d-orbitals of metals like iron, copper, and aluminum, leading to the formation of a stable, protective film.[4][9][10]

  • Molecular Structure: The planar nature of the triazine ring may facilitate effective surface coverage, while the presence of amino (-NH2) and hydroxyl (-OH) functional groups can further enhance its adsorption characteristics.[8]

The proposed inhibitory action of ammelide is predicated on its ability to adsorb onto the metal surface through a process that may involve either physisorption, chemisorption, or a combination of both.[5][11] Physisorption is a weaker interaction based on van der Waals forces, while chemisorption involves the formation of stronger coordinate covalent bonds between the inhibitor and the metal.[11] The dominant adsorption mechanism will depend on factors such as the nature of the metal, the corrosive environment, and the concentration of the inhibitor.

Part 2: Proposed Mechanism of Action

The primary mechanism by which ammelide is hypothesized to inhibit corrosion is through the formation of an adsorbed protective film on the metal surface. This process can be visualized as follows:

  • Diffusion and Adsorption: In an aqueous corrosive medium, ammelide molecules would diffuse to the metal surface and adsorb onto it.

  • Coordination and Film Formation: The nitrogen and oxygen atoms in the ammelide molecule are expected to act as the primary centers for adsorption. These heteroatoms can donate their lone pair electrons to the vacant d-orbitals of the metal atoms, forming coordinate bonds. This interaction leads to the formation of a stable, thin film that acts as a physical barrier, isolating the metal from the corrosive environment.

  • Inhibition of Electrochemical Reactions: By blocking the active sites on the metal surface, the adsorbed ammelide film is expected to impede both the anodic dissolution of the metal and the cathodic reduction of corrosive species (e.g., H+ in acidic media or O2 in neutral media). This would classify ammelide as a mixed-type inhibitor.[2]

Caption: Proposed mechanism of ammelide as a corrosion inhibitor.

Part 3: Experimental Protocols for Evaluation

To validate the theoretical potential of ammelide as a corrosion inhibitor, a systematic experimental approach is required. The following protocols outline the key methodologies for this investigation.

Materials and Reagent Preparation
  • Metal Specimen Preparation:

    • Obtain metal coupons (e.g., mild steel, copper, aluminum) of appropriate dimensions for each experimental technique.

    • Mechanically polish the coupons using a series of silicon carbide papers of decreasing grit size, followed by polishing with a fine diamond paste to achieve a mirror finish.

    • Degrease the polished coupons with acetone, rinse with deionized water, and dry in a stream of warm air.

    • Store the prepared coupons in a desiccator prior to use.[1]

  • Corrosive Solution Preparation:

    • Prepare the desired corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution) using analytical grade reagents and deionized water.

  • Inhibitor Solution Preparation:

    • Prepare a stock solution of ammelide in the corrosive medium.

    • Prepare a series of test solutions with varying concentrations of ammelide by diluting the stock solution.

Electrochemical Measurements

Electrochemical techniques are essential for determining the inhibition efficiency and understanding the mechanism of action.[9] A standard three-electrode cell setup, consisting of the prepared metal coupon as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode, should be used.

Caption: Workflow for electrochemical evaluation of ammelide.

3.2.1 Potentiodynamic Polarization (PDP)

  • Immerse the three-electrode setup in the test solution (with and without ammelide) and allow the open-circuit potential (OCP) to stabilize.

  • Apply a potential scan from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting current density as a function of the applied potential.

  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel slopes.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of ammelide, respectively.[12]

3.2.2 Electrochemical Impedance Spectroscopy (EIS)

  • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100 where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of ammelide, respectively.[13]

Surface Analysis Techniques

Surface analysis provides direct evidence of the formation of a protective film.

3.3.1 Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)

  • Immerse metal coupons in the corrosive solution with and without the optimal concentration of ammelide for a specified period.

  • Gently rinse the coupons with deionized water and dry them.

  • Analyze the surface morphology of the coupons using SEM.

  • Use EDX to determine the elemental composition of the surface, looking for the presence of nitrogen and carbon from the adsorbed ammelide.[1][14]

3.3.2 X-ray Photoelectron Spectroscopy (XPS)

  • Prepare samples as for SEM analysis.

  • Perform XPS analysis on the surface to determine the chemical states of the elements present in the adsorbed film.

  • This can provide evidence of the coordination between the nitrogen and oxygen atoms of ammelide and the metal atoms.[6][12][15][16]

3.3.3 Fourier-Transform Infrared Spectroscopy (FTIR)

  • Obtain FTIR spectra of pure ammelide and the film formed on the metal surface after immersion in the inhibited solution.

  • Compare the spectra to identify shifts in the characteristic vibrational bands of the functional groups (-NH2, -C=O, C-N) of ammelide upon adsorption, which can indicate the mode of bonding to the metal surface.[2][3][17][18]

Part 4: Data Analysis and Interpretation

A comprehensive analysis of the data obtained from the experimental protocols is crucial for a complete understanding of ammelide's inhibition properties.

Adsorption Isotherm Modeling

To understand the adsorption behavior of ammelide on the metal surface, the experimental data can be fitted to various adsorption isotherms. The Langmuir adsorption isotherm is commonly used for this purpose and is represented by the equation:

  • C / θ = 1 / Kads + C

where C is the inhibitor concentration, θ is the surface coverage (θ = IE% / 100), and Kads is the adsorption equilibrium constant.[19][20][21][22] A linear plot of C/θ versus C suggests that the adsorption of ammelide follows the Langmuir isotherm.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data that should be obtained from the experimental investigations.

Ammelide Conc. (mM)icorr (μA/cm²) (from PDP)IE% (from PDP)Rct (Ω cm²) (from EIS)IE% (from EIS)
0 (Blank)
Conc. 1
Conc. 2
Conc. 3
Conc. 4

Part 5: Theoretical Quantum Chemical Studies

Quantum chemical calculations, using Density Functional Theory (DFT), can provide theoretical insights into the inhibitor-metal interaction and support experimental findings.

  • Molecular Geometry Optimization: Optimize the molecular structure of ammelide.

  • Calculation of Quantum Chemical Parameters: Calculate key electronic properties such as:

    • EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule.

    • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.

    • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency.

    • Dipole Moment (μ): Provides information about the polarity of the molecule.

These theoretical parameters can be correlated with the experimentally determined inhibition efficiencies to provide a more profound understanding of the inhibition mechanism at the molecular level.

By following this comprehensive guide, researchers can systematically investigate the potential of ammelide as a corrosion inhibitor, elucidate its mechanism of action, and contribute valuable knowledge to the field of corrosion science.

References

  • [No Author]. (n.d.). On the use of the Langmuir and other adsorption isotherms in corrosion inhibition | Request PDF. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations. MDPI. Retrieved from [Link]

  • [No Author]. (n.d.). Experimental and theoretical insights into copper corrosion inhibition by protonated amino-acids. RSC Publishing. Retrieved from [Link]

  • [No Author]. (n.d.). (PDF) Adsorption Isotherm Modeling in Corrosion Inhibition Studies. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Copper Corrosion Inhibitors. A review. International Journal of Electrochemical Science. Retrieved from [Link]

  • [No Author]. (n.d.). Ammelide | C3H4N4O2 | CID 12584. PubChem. Retrieved from [Link]

  • [No Author]. (n.d.). Ammelide. Wikipedia. Retrieved from [Link]

  • [No Author]. (2022). Inhibition mechanism of mild steel corrosion in acidic media by some amine compounds. Benha Journal of Applied Sciences, 7(4).
  • [No Author]. (n.d.). Organic corrosion inhibitors for aluminium and its alloys in acid solutions: a review. RSC Publishing. Retrieved from [Link]

  • [No Author]. (n.d.). Langmuir adsorption isotherms | Download Scientific Diagram. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Impact of corrosion products on performance of imidazoline corrosion inhibitor on X65 carbon steel in CO₂ environments. Retrieved from [Link]

  • [No Author]. (n.d.). Experimental and theoretical studies on the corrosion inhibition on the surface of C-steel in hydrochloric acid solutions using N1, N1'-(ethane-1,2-diyl)bis(N2-(4-(di-methylamino)benzylidene)ethane-1,2-diamine) | Request PDF. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency. OHIO Open Library. Retrieved from [Link]

  • [No Author]. (2017). Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. NIH. Retrieved from [Link]

  • [No Author]. (n.d.). Experimental and theoretical insights into copper corrosion inhibition by protonated amino-acids. PMC. Retrieved from [Link]

  • [No Author]. (n.d.). (PDF) Green Chemistry Corrosion properties of ammonium based ionic liquids evaluated by SEM-EDX, XPS and ICP-OES. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). FTIR analysis of the amide I band of free and adsorbed HSA onto DLC and Si-DLC samples. Retrieved from [Link]

  • [No Author]. (n.d.). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. Retrieved from [Link]

  • [No Author]. (2023). Novel Corrosion Inhibitor for Carbon Steel in Acidic Solutions Based on α-Aminophosphonate (Chemical, Electrochemical, and Quantum Studies). MDPI. Retrieved from [Link]

  • [No Author]. (n.d.). Corrosion Inhibition of Aluminum by Novel Amido-Amine Based Cationic Surfactant in 0.5 M HCl Solution | Request PDF. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Electrochemistry and XPS study of an imidazoline as corrosion inhibitor of mild steel in an acidic environment | Request PDF. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Electrochemical and Theoretical Study of Metronidazole Drug as Inhibitor for Copper Corrosion in Hydrochloric Acid Solution. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Anti-corrosion and anti-microbial evaluation of novel water-soluble bis azo pyrazole derivative for carbon steel pipelines in petroleum industries by experimental and theoretical studies. Arabian Journal of Chemistry. Retrieved from [Link]

  • [No Author]. (n.d.). Electrochemical and Theoretical Studies of Corrosion Inhibition Effect of Durio zibethinus Peel Extract on Copper in the Artific. Semantic Scholar. Retrieved from [Link]

  • [No Author]. (2022). Green Corrosion Inhibition on Carbon-Fibre-Reinforced Aluminium Laminate in NaCl Using Aerva Lanata Flower Extract. MDPI. Retrieved from [Link]

  • [No Author]. (n.d.). (PDF) ChemInform Abstract: FTIR Spectroscopy of Adsorbed Probe Molecules for Analyzing the Surface Properties of Supported Pt (Pd) Catalysts. ResearchGate. Retrieved from [Link]

  • [No Author]. (2017). Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Characterizing the Chemical Nature of a Sorbed Amine on Indoor Surfaces Using ATR-FTIR. Retrieved from [Link]

  • [No Author]. (n.d.). Ftir Studies Of Organometallic Surface Chemistry Relevant To Atomic Layer Epitaxy. | Request PDF. ResearchGate. Retrieved from [Link]

  • Tittlemier, S. A., et al. (2011). Determination of melamine, ammeline, ammelide and cyanuric acid in infant formula purchased in Canada by liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 28(5), 549-556.

Sources

Application Note: Synthesis of Coordination Polymers Using Ammelide Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocols for synthesizing coordination polymers (CPs) and metal-organic frameworks (MOFs) utilizing ammelide (6-amino-2,4-dihydroxy-1,3,5-triazine) as a bridging ligand. Ammelide presents unique challenges due to its low solubility and complex tautomeric equilibria. This guide provides optimized hydrothermal and solvothermal workflows to overcome these barriers, targeting researchers in materials science and drug development. We focus on bio-relevant metals (Zn, Ag) to highlight potential applications in luminescent sensing and antimicrobial delivery systems.

Introduction: The Ammelide Ligand

Ammelide is a hydrolysis product of melamine and a structural analogue of cyanuric acid.[1] Unlike simple carboxylate ligands, ammelide offers a "Janus-faced" coordination potential:

  • Multidentate Coordination: Nitrogen and oxygen atoms allow for chelation and bridging.

  • Supramolecular Assembly: Extensive hydrogen bonding sites facilitate the formation of 3D networks beyond the primary coordination sphere.

Tautomerism and Solubility

Ammelide exhibits keto-enol tautomerism.[2] In the solid state, it predominantly exists as the 6-amino-1,3,5-triazine-2,4(1H,3H)-dione tautomer.[3]

  • Challenge: The neutral form is sparingly soluble in water and common organic solvents.[1]

  • Solution: Deprotonation using a base (NaOH or NH₄OH) generates the ammelinate anion (

    
    ), which is water-soluble and possesses enhanced electron-donating capability for metal binding.
    

Critical Design Parameters

ParameterSpecificationScientific Rationale
Solvent System

/ DMF / EtOH
Water is required for hydrothermal pressure; DMF improves ligand solubility; Ethanol aids crystallization.
pH Control

Essential to deprotonate ammelide (pKa

6.8 and 10.5) to form the coordinating ammelinate species.
Temperature

High temperature increases solubility and promotes thermodynamic product formation over kinetic precipitates.
Metal Source Nitrates (

)
High solubility prevents anion competition; Acetates are a viable alternative for buffering.

Experimental Protocols

Protocol A: Hydrothermal Synthesis of Porous Zn-Ammelide Frameworks

Target Application: Luminescent sensing and potential drug carrier.

Reagents:

  • Ammelide (98%, Sigma-Aldrich)

  • Zinc Nitrate Hexahydrate (

    
    )
    
  • Sodium Hydroxide (1M solution)

  • Deionized Water

Step-by-Step Methodology:

  • Ligand Activation (Pre-treatment):

    • Weigh 128 mg (1.0 mmol) of Ammelide into a 20 mL glass vial.

    • Add 5 mL of deionized water.

    • Crucial Step: Add 1.0 mL of 1M NaOH dropwise while stirring. The suspension should turn clear as sodium ammelinate forms. If turbid, sonicate for 5 mins.

  • Metal Addition:

    • Dissolve 297 mg (1.0 mmol) of

      
       in 5 mL water in a separate vial.
      
    • Slowly add the metal solution to the ligand solution. A white precipitate (kinetic product) may form transiently.

  • Hydrothermal Treatment:

    • Transfer the mixture to a 23 mL Teflon-lined stainless steel autoclave.

    • Seal and place in a programmable oven.

    • Ramp: Heat to

      
       over 2 hours.
      
    • Dwell: Hold at

      
       for 72 hours.
      
    • Cool: Cool to room temperature at a rate of

      
      . Slow cooling is vital for single-crystal growth.
      
  • Isolation:

    • Filter the resulting colorless block crystals.

    • Wash

      
       with water and 
      
      
      
      with ethanol.
    • Air dry at room temperature.

Protocol B: Synthesis of Bio-Active Ag-Ammelide Coordination Polymer

Target Application: Antimicrobial coatings and topical therapeutics.

Reagents:

  • Ammelide[1][3][4][5][6][7][8]

  • Silver Nitrate (

    
    )[9]
    
  • Ammonia solution (25%)

Methodology:

  • Dissolution: Dissolve 1 mmol Ammelide in 10 mL water containing 2 mL ammonia solution. The ammonia acts as a base and a temporary ligand.

  • Reaction: Add 1 mmol

    
     (dissolved in 5 mL water) dropwise in the dark (to prevent Ag reduction).
    
  • Crystallization: Allow the solution to evaporate slowly at room temperature in the dark for 3-5 days. Ammonia evaporation gradually lowers the pH and solubility, driving the crystallization of the Ag-ammelinate polymer.

Process Visualization

Workflow Logic

The following diagram illustrates the critical decision points in the synthesis, specifically the pH-dependent activation step.

SynthesisWorkflow RawLigand Raw Ammelide (Insoluble Neutral Form) Soluble Ammelinate Anion (Soluble Species) RawLigand->Soluble Deprotonation (pH > 8) Base Add Base (NaOH / NH4OH) Base->Soluble Autoclave Hydrothermal 160°C, 72h Soluble->Autoclave Mix Metal Add Metal Salt (Zn2+ / Ag+) Metal->Autoclave Product Crystalline Coordination Polymer Autoclave->Product Self-Assembly

Figure 1: Critical path for activating ammelide ligands via pH modulation prior to solvothermal synthesis.

Structural Tautomerism & Coordination

Understanding the shift from the keto-form to the enolate form is essential for predicting coordination modes.

Tautomerism Keto Keto Form (H-Bond Donor) Enol Enolate Form (Metal Coordinator) Keto->Enol +OH- (Base) Metal Metal Ion (Zn / Ag) Enol->Metal Coordination (N/O binding)

Figure 2: Base-induced tautomeric shift enabling metal coordination.

Characterization & Validation

To ensure the protocol was successful, the following validation steps are required.

TechniqueExpected ObservationTroubleshooting (If Failed)
Powder XRD Sharp, defined peaks distinct from starting ammelide.Broad humps indicate amorphous material

Increase reaction time or temperature.
FT-IR Shift in

and

bands; disappearance of N-H stretches if fully deprotonated.
Presence of strong N-H bands may indicate incomplete deprotonation or co-crystallization of neutral ligand.
TGA Weight loss steps: Solvent (<150°C)

Ligand decomposition (>350°C).
Early weight loss (>150°C) suggests low framework stability.

Applications in Drug Development

While primarily used in materials science, ammelide CPs offer specific advantages for pharmaceutical research:

  • Ag-Ammelide as Antimicrobials: Silver coordination polymers release

    
     ions slowly. The ammelide ligand modifies the release kinetics compared to simple silver salts, potentially reducing cytotoxicity while maintaining antibacterial efficacy.
    
  • Zn-Ammelide as MOF Carriers: The porous nature of Zn-ammelide frameworks (when synthesized with suitable linkers) allows for the encapsulation of small molecule drugs. The pH-sensitivity of the ammelide ligand (protonation in acidic environments) can be exploited for pH-responsive drug release in tumor microenvironments.

References

  • Tautomerism and Structural Basis: Koller, T. J., et al. (2024).[2] On Tautomerism and Amphoterism: An In-Depth Structural and Physicochemical Characterization of Ammeline and Some of Its Salts. Angewandte Chemie International Edition.[2][7] [Link]

  • Hydrothermal Synthesis Mechanism: Adschiri, T., et al. (2025). Development of the Metal Nanoparticle Synthesis Method by Means of the Hydrothermal Technique. ResearchGate / Joint Conference. [Link]

  • General Coordination Polymer Protocols: Janiak, C. (2003). Engineering coordination polymers with non-covalent interactions: ligands, metal centers and synthons. Dalton Transactions. [Link]

  • Ammelide Formation Mechanism: Jeilani, Y. A., et al. (2014).[4] Mechanism for the Formation of Ammelide.[1][2][4][10] RSC Advances. [Link]

Sources

experimental protocol for ammelide quantification in milk products

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of Ammelide in Milk Matrix via HILIC-MS/MS

Executive Summary

This protocol details a robust methodology for the quantification of Ammelide (a hydrolysis product of melamine) in complex milk matrices (powder and liquid). Unlike melamine, ammelide possesses amphoteric properties and higher polarity, rendering standard C18 Reversed-Phase (RP) chromatography ineffective due to poor retention and ion suppression in the void volume.

This guide utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) . The protocol incorporates Isotopically Labeled Internal Standards (ILIS) and Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to ensure regulatory compliance (LOD < 0.05 mg/kg) and scientific integrity.

Scientific Rationale & Mechanistic Insight

The Polarity Challenge

Ammelide (4,6-diamino-2-hydroxy-1,3,5-triazine) exists as a zwitterion. In standard acidic mobile phases, it is highly polar.

  • Failure of C18: On a C18 column, ammelide elutes with the solvent front (

    
    ), co-eluting with salts and proteins that cause massive signal suppression.
    
  • The HILIC Solution: By using a polar stationary phase (e.g., Zwitterionic or Amide) with a high-organic mobile phase, water forms a stagnant layer on the silica surface. Ammelide partitions into this water layer, providing sufficient retention (

    
    ) to separate it from matrix interferences.
    
Self-Validating Extraction Strategy

To satisfy the "Trustworthiness" requirement, this protocol uses a Mixed-Mode Strong Cation Exchange (MCX) cleanup.

  • Acidic Load: The sample is acidified (pH < 2), protonating the ammelide (

    
     and 
    
    
    
    ). The positively charged amine groups bind electrostatically to the sulfonate groups of the SPE sorbent.
  • Organic Wash: Removes hydrophobic interferences (fats).

  • Basic Elution: A high pH solvent neutralizes the amine, breaking the electrostatic bond and releasing the purified ammelide.

Workflow Visualization

Ammelide_Workflow cluster_SPE SPE Cleanup (MCX Mixed Mode) Start Sample Homogenization (1g Powder / 5mL Liquid) Spike Internal Standard Spiking (13C3-Ammelide) Start->Spike Extract Extraction (50:50 ACN:Water + 0.1% Formic Acid) Spike->Extract Centrifuge Centrifugation (4000g, 10 min) Extract->Centrifuge SPE_Cond Condition: MeOH -> Water Centrifuge->SPE_Cond Supernatant SPE_Load Load Supernatant SPE_Cond->SPE_Load SPE_Wash Wash: 0.1M HCl -> MeOH SPE_Load->SPE_Wash SPE_Elute Elute: 5% NH4OH in MeOH SPE_Wash->SPE_Elute Evap Evaporation & Reconstitution (90:10 ACN:Buffer) SPE_Elute->Evap LCMS HILIC-MS/MS Analysis Evap->LCMS

Figure 1: Step-by-step workflow for the extraction and purification of ammelide from milk matrix.[1][2]

Materials & Reagents

ComponentSpecificationPurpose
Analyte Standard Ammelide (CAS 645-93-2), >98% purityCalibration
Internal Standard [13C3]-Ammelide (or [15N3]-Melamine if unavailable)Correction for recovery & matrix effects
Extraction Solvent Acetonitrile (LC-MS Grade) / Water (Milli-Q)50:50 v/v ensures solubility of polar triazines
SPE Cartridge Oasis MCX or Bond Elut Plexa PCX (60mg/3mL)Mixed-mode cation exchange for basic retention
Mobile Phase A 10mM Ammonium Formate + 0.1% Formic Acid in WaterProvides ionic strength for HILIC
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier

Detailed Experimental Protocol

Step 1: Sample Preparation & Extraction

Rationale: Milk contains high protein and fat. Direct injection ruins HILIC columns. The 50:50 extraction solvent precipitates proteins while keeping ammelide soluble.

  • Weighing: Weigh 1.0 g of milk powder (or 5.0 mL liquid milk) into a 50 mL polypropylene centrifuge tube.

  • Spiking (Crucial): Add 50 µL of Internal Standard solution (10 µg/mL [13C3]-Ammelide). Vortex for 30 seconds to equilibrate.[2]

  • Extraction: Add 10 mL of Extraction Solvent (50:50 ACN:Water, 0.1% Formic Acid).

  • Agitation: Shake vigorously for 20 minutes (mechanical shaker recommended).

  • Clarification: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Supernatant Prep: Transfer 2 mL of the supernatant to a clean tube. Add 2 mL of 0.1 M HCl .

    • Note: Acidification is critical here to ensure Ammelide is fully protonated (

      
      ) before SPE loading.
      
Step 2: SPE Cleanup (MCX)

Rationale: MCX retains the positively charged ammelide while fats and neutral sugars pass through.

  • Condition: 3 mL Methanol followed by 3 mL Water.

  • Load: Pass the acidified sample extract (from Step 1.6) through the cartridge at a rate of ~1 mL/min.

  • Wash 1 (Aqueous): 3 mL 0.1 M HCl. (Removes sugars/proteins).

  • Wash 2 (Organic): 3 mL Methanol. (Removes fats/lipids).

  • Elute: 3 mL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[3][4][5] The base neutralizes the ammelide, breaking the ionic interaction with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under Nitrogen at 40°C. Reconstitute in 1.0 mL of Mobile Phase (90:10 ACN:Buffer).

Step 3: LC-MS/MS Parameters

Chromatography (HILIC):

  • Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent (e.g., TSKgel Amide-80).

  • Temperature: 35°C.

  • Flow Rate: 0.4 mL/min.[6]

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (ACN) State
0.0 5 95 Initial
1.0 5 95 Hold
4.0 40 60 Elution
5.0 40 60 Wash
5.1 5 95 Re-equilibration

| 8.0 | 5 | 95 | End |

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 400°C.

MRM Transitions (Quantification):

Analyte Precursor (m/z) Product (m/z) CE (eV) Role
Ammelide 129.1 86.1 22 Quantifier
129.1 44.1 30 Qualifier

| [13C3]-Ammelide | 132.1 | 89.1 | 22 | Internal Std |

Data Analysis & Validation

Calculation

Quantification is performed using the Isotope Dilution Method .



Where RRF is the Relative Response Factor derived from the calibration curve.
Performance Criteria (Self-Validation)

To ensure the system is valid, every run must meet these criteria:

  • Retention Time: Ammelide must elute between 2.5 - 3.5 min (depending on column void).

  • Ion Ratio: The ratio of Product Ions (86/44) must be within ±20% of the reference standard.

  • IS Recovery: The absolute area of the Internal Standard in samples must be >50% of the IS area in the pure solvent standard. (Lower recovery indicates suppression or extraction failure).

References

  • FDA Laboratory Information Bulletin 4423. (2008). GC-MS Screen for the Presence of Melamine, Ammeline, Ammelide, and Cyanuric Acid.[7][8][9][10] U.S. Food and Drug Administration.[5][6][7][9][10][11]

  • Desmarchelier, A., et al. (2009). Determination of melamine and related compounds in food by LC-MS/MS.[2][4][8][10][12][13] Journal of Agricultural and Food Chemistry. (Validates HILIC approach for polar triazines).

  • ISO/TS 15495:2010. Milk, milk products and infant formula — Guidelines for the quantitative determination of melamine and cyanuric acid by LC-MS/MS. International Organization for Standardization.

  • Turnipseed, S.B., et al. (2008). Determination of Melamine and Cyanuric Acid Residues in Infant Formula using LC-MS/MS. FDA LIB 4421.[5][10] (Foundational work on LC-MS parameters).

Sources

Troubleshooting & Optimization

Overcoming Low Solubility of Ammelide in Extraction Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Guide

Core Concept: The Solubility Paradox

Ammelide (6-amino-2,4-dihydroxy-1,3,5-triazine) presents a unique challenge in residue analysis. Unlike lipophilic drugs, it is virtually insoluble in standard organic solvents (methanol, hexane, dichloromethane) and sparingly soluble in water.[1]

The Mechanism: Ammelide behaves as an amphoteric molecule with high intermolecular hydrogen bonding capabilities. Its solubility is strictly pH-dependent.[1]

  • Acidic Conditions (pH < 2): Protonation of the amino group increases solubility (Cationic form).

  • Neutral Conditions (pH 3–6): Exists largely as a zwitterion or neutral species with minimum solubility .[1] This is the "Crash Zone" where precipitation occurs.

  • Basic Conditions (pH > 9): Deprotonation of hydroxyl groups forms highly soluble salts (Anionic form).[1]

Key Takeaway: You cannot extract ammelide effectively using neutral organic solvents alone.[1] You must modify the pH to force ionization.[2]

Troubleshooting Guide (Q&A)

Q1: I am using 100% Acetonitrile or Methanol for extraction, but my recovery is <10%?

Diagnosis: Polarity Mismatch. Root Cause: Ammelide is too polar and forms strong crystal lattice networks that neutral organic solvents cannot break. The Fix: Switch to a Ternary Solvent System that includes water and a base.

  • Recommended Solvent: Acetonitrile : Water : Diethylamine (50 : 40 : 10 v/v/v).[1][3][4]

  • Why it works:

    • Water: Solubilizes the polar skeleton.

    • Diethylamine (DEA): Raises pH to >11, converting ammelide to its soluble anionic form and preventing the formation of insoluble melamine-cyanurate complexes.

    • Acetonitrile: Precipitates proteins from the biological matrix (milk/tissue) to prevent emulsion.

Q2: My samples precipitate when I evaporate the extraction solvent.

Diagnosis: "Crash Zone" Re-entry. Root Cause: Diethylamine (DEA) is volatile.[1] During evaporation (N2 stream or Rotavap), DEA evaporates faster than water, causing the pH of the remaining droplet to drop back to neutral (pH ~5-6). Ammelide hits its solubility minimum and crashes out. The Fix:

  • Do not evaporate to complete dryness. Stop when ~0.5 mL remains.

  • Reconstitution: If dryness is required (e.g., for derivatization), immediately reconstitute in a high-pH solvent (e.g., Pyridine for GC, or Ammonium Hydroxide in Methanol for LC).[1]

Q3: I see double peaks or tailing in LC-MS/MS.

Diagnosis: Tautomeric Shift / Column Interaction. Root Cause: Ammelide exists in keto-enol tautomeric equilibrium.[1] Standard C18 columns often fail to retain it, causing it to elute in the void volume with ion suppression. The Fix:

  • Column: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mobile Phase: Use an Ammonium Acetate buffer (pH 9) in the aqueous phase. High pH ensures the analyte stays in a single ionization state, sharpening the peak.

Q4: My GC-MS derivatization (Silylation) failed completely.

Diagnosis: Moisture Interference.[1] Root Cause: Silylating reagents (BSTFA/TMCS) react explosively with water.[1] Even trace moisture from the extraction step will consume the reagent before it derivatizes the ammelide. The Fix:

  • Step 1: Ensure the extract is bone dry.

  • Step 2: Use Pyridine as the solvent.[5] It acts as an acid scavenger and catalyst.

  • Step 3: Increase reaction time. Ammelide has sterically hindered hydroxyls.[1] Incubate at 70°C for at least 45 minutes.

Validated Extraction Protocol (DEA Method)

Based on modified FDA LIB 4423 guidelines.

Reagents
  • Extraction Solvent: 50% Acetonitrile / 40% Water / 10% Diethylamine.[1][3]

  • Internal Standard (IS): ^13C_3-Ammelide (Avoid unlabeled analogs to prevent cross-interference).[1]

Workflow
  • Homogenization: Weigh 0.5 g sample into a 50 mL centrifuge tube.

  • Spike: Add Internal Standard.

  • Solvent Addition: Add 20 mL Extraction Solvent .

  • Agitation: Shake vigorously for 30 mins (Mechanical shaker). Critical: Sonicate for an additional 15 mins to break crystal lattices.

  • Centrifugation: 10 mins at 4000 rpm.

  • Filtration: Filter supernatant through 0.45 µm PTFE filter (Do not use Nylon; it may bind triazines).[1]

  • Aliquot: Take 200 µL for evaporation/derivatization.

Visualizations

Figure 1: Solubility Decision Logic

This diagram illustrates the critical decision points for solvent selection based on pH and detection method.

AmmelideSolubility Start Start: Ammelide Extraction Matrix Matrix Type (Milk, Tissue, Soil) Start->Matrix SolventChoice Solvent Selection Matrix->SolventChoice NeutralOrg Neutral Organic (MeOH, ACN) SolventChoice->NeutralOrg Avoid Acidic Acidic Extraction (0.1N HCl) SolventChoice->Acidic For Cation Exchange SPE Basic Basic Extraction (ACN:Water:DEA) SolventChoice->Basic Standard FDA Method Fail1 FAIL: Low Solubility Precipitation NeutralOrg->Fail1 Processing Downstream Processing Basic->Processing Evap Evaporation Step Processing->Evap PrecipRisk Risk: DEA Evaporates pH drops -> Precip Evap->PrecipRisk If dried too long Method Detection Method Evap->Method Controlled Fix Fix: Do not dry completely OR Reconstitute in Pyridine PrecipRisk->Fix GCMS GC-MS (Requires Derivatization) Method->GCMS LCMS LC-MS/MS (HILIC Mode) Method->LCMS

Caption: Decision logic for solvent selection. Note the critical failure point at "Neutral Organic" and the evaporation risk zone.

Figure 2: The DEA Extraction Mechanism

Visualizing why the ternary mixture is required for successful recovery.

DEAMechanism Ammelide Ammelide (Solid) Insoluble Lattice Reaction Ionization (Deprotonation) Ammelide->Reaction + Solvent Mix DEA Diethylamine (DEA) Base (pH > 11) DEA->Reaction Provides OH- Water Water Polarity Water->Reaction Solvates Ions ACN Acetonitrile Protein Precipitant MatrixClean Proteins Precipitated ACN->MatrixClean Denatures Proteins Soluble Soluble Anionic Ammelide Reaction->Soluble Breaks H-Bonds

Caption: Mechanistic action of the 50:40:10 (ACN:Water:DEA) solvent system. DEA drives ionization while ACN handles the matrix.

Comparative Data: Solvent Efficiency

The following data highlights the recovery rates of Ammelide (spiked at 5 µg/g in milk powder) using different solvent systems.

Solvent SystempHRecovery (%)Solubility StatusNotes
100% Acetonitrile Neutral< 5%InsolubleAnalyte remains in protein pellet.
50:50 ACN:Water Neutral30 - 45%PartialInconsistent; prone to precipitation.[1]
0.1 N HCl Acidic (<2)75 - 85%SolubleGood for SPE (MCX), but corrosive to GC liners.
50:40:10 ACN:Water:DEA Basic (>11)95 - 102% High Gold Standard. Prevents cyanurate complexation.[1]

References

  • US Food and Drug Administration (FDA). (2008).[1] GC-MS Screen for the Presence of Melamine, Ammeline, Ammelide, and Cyanuric Acid (LIB 4423).[1] [Link][1][3][4]

  • Agilent Technologies. (2012).[1] Determination of Melamine and Its Analogues from Powdered Infant Milk Using Polymeric Solid Phase Extraction. [Link]

  • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]

Sources

purification techniques for crude ammelide synthesis product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude ammelide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of isolating high-purity ammelide from complex synthesis mixtures. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude ammelide product?

The impurity profile of your crude ammelide is fundamentally linked to your synthesis route.

  • From Melamine Hydrolysis: If you are synthesizing ammelide via the hydrolysis of melamine, you can expect to find unreacted melamine, the intermediate hydrolysis product ammeline, and the final hydrolysis product, cyanuric acid.[1][2][3][4][5]

  • From Urea Pyrolysis: Synthesis via the thermal decomposition of urea often results in a more complex mixture. Key impurities can include unreacted urea, biuret, ammeline, and cyanuric acid.[6][7][8][9] In some high-pressure industrial processes, polycondensates like melam and melem may also be present.[10]

Understanding your starting materials and reaction conditions is the first critical step in designing an effective purification strategy.

Q2: What are the principal strategies for purifying crude ammelide?

There are two primary strategies, often used in combination, that leverage ammelide's distinct physicochemical properties:

  • Recrystallization: This is a classic technique for purifying crystalline solids.[11][12] Its success hinges on selecting a solvent in which ammelide is highly soluble at elevated temperatures but poorly soluble at room or sub-ambient temperatures, while impurities remain in solution.[13] Given ammelide's limited solubility in many common solvents, this can be challenging but effective for removing less polar or highly soluble impurities.[6]

  • Acid-Base Precipitation: This powerful technique exploits the amphoteric nature of ammelide. Ammelide is soluble in both concentrated mineral acids and alkaline solutions because it can form salts.[14][15] Many common impurities, such as melamine or polycondensates, do not share this property, allowing for their removal by filtration when the ammelide is solubilized. The pH of the solution is then adjusted back to the isoelectric point to precipitate the purified ammelide.

Q3: How can I reliably assess the purity of my final ammelide product?

A multi-faceted approach is recommended for definitive purity analysis.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standards. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating polar compounds like ammelide and its related triazine impurities.[2][16][17]

  • Gas Chromatography (GC): GC can be used but requires a derivatization step (e.g., silylation) to increase the volatility of the polar analytes.[18][19]

  • Spectroscopy: While not ideal for quantification of impurities, Fourier-Transform Infrared (FT-IR) spectroscopy can be a quick qualitative check to confirm the presence of characteristic functional groups and the absence of major contaminants.

  • Melting Point: Purified ammelide has a very high melting point, typically decomposing above 300°C.[14][20] A broad or depressed melting range can be an indicator of residual impurities.

TechniquePrincipleKey Information Provided
LC-MS/MS Chromatographic separation followed by mass-to-charge ratio detection.Highly sensitive and specific for identifying and quantifying ammelide and its structural analogs (ammeline, cyanuric acid, etc.).[2][16]
HPLC-UV/PDA Chromatographic separation based on polarity, with detection by UV absorbance.Quantitative analysis of known impurities, provided they have a chromophore. Less sensitive than MS.
GC-MS/MS Separation of volatile derivatives by boiling point, followed by mass detection.Effective for simultaneous determination of melamine and its analogs after derivatization.[18][19]
Melting Point Determination of the temperature range over which the solid melts.A sharp melting point above 300°C indicates high purity; impurities typically lower and broaden the range.[14]

Troubleshooting and Experimental Guides

Problem: My crude product is a mixture of melamine, ammeline, and ammelide. How can I selectively isolate the ammelide?

Underlying Principle: This separation relies on the significant differences in solubility between melamine, ammeline, and ammelide in aqueous acidic and basic solutions. Ammelide is readily soluble in strong acids and bases, whereas ammeline is less so, and melamine is significantly less soluble under these conditions.[14][15][21]

  • Dissolution in Base:

    • Suspend the crude solid mixture (e.g., 10 g) in deionized water (e.g., 200 mL).

    • Slowly add 2 M NaOH solution dropwise while stirring vigorously. Monitor the pH. Continue adding base until the solid dissolves completely, which should occur at a high pH. Ammelide and ammeline will form their respective sodium salts and dissolve, while the less soluble melamine will remain largely as a suspended solid.

  • Removal of Insoluble Impurities:

    • Filter the alkaline solution using a Buchner funnel to remove the unreacted melamine and any other base-insoluble impurities.

    • Wash the filter cake with a small amount of dilute NaOH solution (e.g., pH 11) to recover any trapped, solubilized product.

  • Selective Precipitation:

    • Transfer the filtrate to a clean beaker and place it in an ice bath to cool.

    • Slowly and with constant stirring, add 2 M HCl dropwise to the cold solution. As the pH decreases, the compounds will precipitate out of solution based on their isoelectric points. Ammeline is less acidic than ammelide and will begin to precipitate first.

    • Scientist's Insight: Careful pH control is paramount here. Monitor the pH continuously. A slower rate of acidification will yield crystals of higher purity.

  • Isolation of Ammelide:

    • Continue adding acid until the pH is lowered to approximately 4-5. At this point, the majority of the ammelide should have precipitated.

    • Allow the slurry to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.

    • Collect the precipitated ammelide by vacuum filtration.

  • Washing and Drying:

    • Wash the filter cake thoroughly with cold deionized water to remove any residual salts (e.g., NaCl).

    • Finish with a wash of cold ethanol or acetone to facilitate drying.

    • Dry the purified white powder in a vacuum oven at 60-80°C to a constant weight.

cluster_base Alkaline Stage cluster_acid Acidification Stage Crude Crude Solid (Ammelide, Ammeline, Melamine) Add_NaOH Dissolve in aqueous NaOH Crude->Add_NaOH Filter_Melamine Filter Insoluble Impurities (Melamine) Add_NaOH->Filter_Melamine Filtrate Alkaline Filtrate (Soluble Ammelide & Ammeline Salts) Filter_Melamine->Filtrate Add_HCl Acidify with HCl (Slowly, in Ice Bath) Filtrate->Add_HCl Precipitate Precipitate Purified Ammelide Add_HCl->Precipitate Filter_Ammelide Filter & Wash (Cold Water, Ethanol) Precipitate->Filter_Ammelide Pure Pure Ammelide Filter_Ammelide->Pure

Caption: Acid-base purification workflow for ammelide.

Problem: I've tried recrystallization, but my yield is very low. What am I doing wrong?

Underlying Principle: Low yield in recrystallization is almost always due to one of two factors: using too much solvent or selecting a suboptimal solvent.[11] Ammelide's solubility is limited in water and many organic solvents but increases in polar aprotic solvents like Dimethylformamide (DMF) or in acidic/basic aqueous solutions.[6]

Troubleshooting Steps:

  • Re-evaluate Your Solvent Choice:

    • Ammelide is sparingly soluble in water but this solubility increases with temperature.[6] Water can be an effective recrystallization solvent if the crude material is sufficiently clean to begin with.

    • For more impure samples, consider a mixed-solvent system or using DMF. Caution: DMF has a high boiling point and can be difficult to remove completely.

    • Scientist's Insight: A powerful but often overlooked method is recrystallization from a dilute acid or base. Dissolve the crude ammelide in hot 0.5 M HCl or NaOH, filter while hot to remove insoluble impurities, and then allow the solution to cool slowly. The ammelide will crystallize out as the temperature drops.

  • Optimize the Solvent Volume:

    • The goal is to use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Protocol: Add the solvent in small portions to the stirring crude solid at or near the solvent's boiling point. Wait for each portion to fully interact before adding the next. Stop adding solvent as soon as all the solid has dissolved.

    • If you've added too much solvent, you can carefully evaporate some of it to re-saturate the solution, but this risks boiling off solvent too quickly and causing the product to crash out.

  • Ensure Slow Cooling:

    • Rapid cooling ("shock cooling") leads to the formation of small, often impure, precipitates instead of well-ordered crystals.[11]

    • Let the hot, saturated solution cool to room temperature undisturbed on a benchtop, insulated with a cork ring. Only after it has reached room temperature and crystallization appears to have ceased should you move it to an ice bath to maximize recovery.[13]

CompoundWaterDilute Mineral AcidDilute AlkaliEthanolDMF
Ammelide Sparingly soluble, increases with heat[6]Soluble[14][15]Soluble[5][15]More soluble than in water[6]Soluble[6]
Ammeline Trace solubility[5]Soluble[4]Soluble[4]Poorly soluble-
Melamine Difficultly soluble[21]Forms salts, solubility variesDifficultly solubleDifficultly soluble[21]-
Cyanuric Acid Slightly solubleSolubleSolublePoorly soluble-
Urea Very SolubleSolubleSolubleSolubleSoluble
Problem: My purified ammelide is still contaminated with cyanuric acid.

Underlying Principle: This is a common issue as cyanuric acid is the final hydrolysis product of the melamine-to-ammelide pathway.[3] Both ammelide and cyanuric acid are soluble in alkali. However, their acidic properties differ, which can be exploited. Alternatively, a process described for purifying crude cyanuric acid can be adapted in reverse. One such process uses a mono-substituted salt of a dibasic acid to hydrolyze ammelide impurities into cyanuric acid and an ammonium salt; this indicates a chemical reactivity difference that can be leveraged.[22]

Purification Strategy:

  • Controlled Acidification: Both ammelide and cyanuric acid will dissolve in a strong base like NaOH. When you acidify this solution, cyanuric acid, being more acidic, may remain in solution as its conjugate base at a pH where ammelide has already precipitated.

  • Protocol:

    • Dissolve the contaminated product in 1 M NaOH.

    • Filter if necessary to remove any insoluble material.

    • Cool the solution in an ice bath.

    • Very slowly add 1 M HCl, monitoring the pH with a calibrated meter.

    • Ammelide should begin to precipitate first. Collect this fraction. You may need to test fractions to find the optimal pH cutoff where ammelide precipitation is maximized and cyanuric acid remains in solution.

cluster_main General Purification & Analysis Workflow Crude Crude Ammelide Product Assess Initial Assessment (TLC, LCMS of crude) Crude->Assess Select_Method Select Purification Method (Recrystallization vs. Acid/Base) Assess->Select_Method Purify Perform Purification Protocol Select_Method->Purify Acid/Base Select_Method->Purify Recrystallization Isolate Isolate Solid (Filtration) Purify->Isolate Dry Wash & Dry Solid Isolate->Dry Final_Analysis Final Purity Analysis (LCMS, Melting Point) Dry->Final_Analysis Pure Pure Ammelide (>98%) Final_Analysis->Pure

Caption: Decision workflow for ammelide purification.

References

  • AMMELIDE 645-93-2 wiki. (n.d.). LookChem. Retrieved from [Link]

  • Lankveld, J. van, et al. (2016). Process for the preparation of ammeline. Google Patents.
  • Perkins, L. B. (2009). Analysis of Melamine and Cyanuric Acid by Liquid Chromatography with Diode Array Detection and Tandem Mass Spectrometry. DigitalCommons@UMaine. Retrieved from [Link]

  • Kiefer, K., et al. (2021). Development of a Sensitive HILIC-MS/MS Method for Quantification of Melamine, Derivatives, and Potential Precursors in Various Water Matrices. MDPI. Retrieved from [Link]

  • Bann, B., & Miller, S. A. (1958).
  • Zhang, Y., et al. (2014). Catalytic hydrolysis of waste residue from the melamine process and the kinetics of melamine hydrolysis in NaOH solution. ResearchGate. Retrieved from [Link]

  • Ammelide - Analytical Standard with 98.0% Purity. (n.d.). ExportersIndia. Retrieved from [Link]

  • Ammeline. (n.d.). chemeurope.com. Retrieved from [Link]

  • Ammelide-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Determination of Melamine and Its Analogues from Powdered Infant Milk Using Polymeric Solid Phase Extraction. (2012). Agilent.
  • Determination of Melamine and its Analogues from Powdered Infant Milk Using Polymeric Solid-Phase Extraction (SPE) and Reversed-Phase Chromatography. (2012). American Laboratory. Retrieved from [Link]

  • Zhao, Y. G., et al. (2009). Simultaneous Determination of Melamine, Ammelide, Ammeline, and Cyanuric Acid in Milk and Milk Products by Gas Chromatography-tandem Mass Spectrometry. Biomedical and Environmental Sciences.
  • Fragmentation pattern for melamine, ammeline, ammelide, and cyanuric acid. (2016). ResearchGate. Retrieved from [Link]

  • Trace-Level Analysis of Melamine and Related Compounds by LC-MS/MS. (2020). Restek. Retrieved from [Link]

  • Schaber, P. M., et al. (2004). Urea Pyrolysis: Temperature Effects. Scribd. Retrieved from [Link]

  • Ammelide. (n.d.). Wikipedia. Retrieved from [Link]

  • Jeilani, Y. A., et al. (2014). Prebiotic synthesis of triazines from urea: a theoretical study of free radical routes to melamine, ammeline, ammelide and cyanuric acid. RSC Publishing.
  • Tittlemier, S. A., et al. (2011). Determination of melamine, ammeline, ammelide and cyanuric acid in infant formula purchased in Canada by liquid chromatography-tandem mass spectrometry. PMC. Retrieved from [Link]

  • Melamine, Ammeline, and Cyanuric Acid Analysis by UPLC-MS/MS and UPLC/PDA. (n.d.). Waters. Retrieved from [Link]

  • Process for purifying fatty acid amides. (1995). Google Patents.
  • Jeilani, Y. A., et al. (2014). Prebiotic synthesis of triazines from urea: A theoretical study of free radical routes to melamine, ammeline, ammelide and cyanuric acid. ResearchGate. Retrieved from [Link]

  • Thermal decomposition of the addition compound of melamine with hydrogen peroxide. (1985). Akadémiai Kiadó.
  • Ammeline. (n.d.). Wikipedia. Retrieved from [Link]

  • Stepwise hydrolysis of melamine (a) over ammeline (b) and ammelide (c) towards cyanuric acid (d). (n.d.). ResearchGate. Retrieved from [Link]

  • Ammelide. (n.d.). PubChem. Retrieved from [Link]

  • Rivolta, M., & Granelli, C. (2009). Process for the production of high purity melamine from urea. Google Patents.
  • Process for the production of melamine from urea, and particularly for the separation of melamine from off-gas. (2003). Google Patents.
  • Crude cyanuric acid purification. (1977). Google Patents.
  • RECRYSTALLIZATION. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Lab Procedure: Recrystallization. (n.d.). ChemTalk. Retrieved from [Link]

  • Recrystallizing and using melting point to identify a compound. (2020). YouTube. Retrieved from [Link]

  • Caprylic acid precipitation method for impurity reduction: an alternative to conventional chromatography for monoclonal antibody purification. (2010). PubMed. Retrieved from [Link]

  • What is the best way to purify a crude reaction mixture that auto-crystallizes?. (2023). Biotage. Retrieved from [Link]

  • Melamine purification method. (2013). Google Patents.
  • Purification of Recombinant α-synuclein: A Comparison of Commonly Used Protocols. (2020). PMC. Retrieved from [Link]

  • Simultaneous determination of melamine, ammelide, ammeline, and cyanuric acid in milk and milk products by gas chromatography-tandem mass spectrometry. (2009). PubMed. Retrieved from [Link]

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stability of ammelide analytical standards and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling of Ammelide (1,3,5-Triazine-2,4(1H,3H)-dione, 6-amino-)

Doc ID: TS-AMD-2024-V2 | Last Updated: February 2026

Introduction: The "Solubility Trap" in Triazine Analysis

Ammelide (CAS 645-93-2) is a critical analyte in food safety monitoring, serving as a marker for melamine contamination and cyromazine degradation. However, it presents a notorious paradox to analysts: it is structurally stable but solution-unstable.

Unlike melamine, which dissolves reasonably well in warm water, ammelide possesses both amino and hydroxyl (keto-enol) groups, creating a zwitterionic character that leads to poor solubility in standard organic solvents like Methanol (MeOH) or Acetonitrile (ACN).

The #1 Failure Mode: Attempting to dissolve neat ammelide directly in 100% Methanol or Acetonitrile. This results in "invisible micro-precipitation"—a suspension that looks clear but filters out, causing erratic recovery data.

Module 1: Solubility & Stock Solution Preparation

Q: Why won't my Ammelide standard dissolve in Methanol?

A: Ammelide forms strong intermolecular hydrogen bond networks in the solid state. Neutral organic solvents cannot disrupt this lattice. You must ionize the molecule to solubilize it.

The Solution: The "Alkaline Shift" Method To prepare a stable stock (e.g., 1000 µg/mL), you must use a solvent system that forces ammelide into its ionic form. The FDA and leading labs utilize Diethylamine (DEA) or dilute NaOH .

Protocol: Preparation of 1000 µg/mL Stock Solution

Reference: Adapted from FDA LIB 4423

  • Weighing: Accurately weigh 10.0 mg of Ammelide reference standard into a 10 mL volumetric flask.

  • Primary Dissolution (Critical Step):

    • Add 5 mL of 50:50 Diethylamine (DEA) : Water (v/v) .

    • Note: The high pH (~11-12) deprotonates the hydroxyl groups, vastly increasing solubility.

  • Sonication: Sonicate for 10–15 minutes. Ensure the water bath does not exceed 40°C to prevent degradation.

  • Dilution: Dilute to volume with the same 50:50 DEA:Water mixture.

    • Alternative: For LC-MS compatibility, some labs dilute the final volume with ACN, but the DEA content must remain >10% to prevent crashing out.

Visual Workflow: Correct Dissolution Strategy

StockPrep Start Solid Ammelide (10 mg) Solvent Add Solvent: 50% DEA / 50% Water Start->Solvent Sonicate Sonicate 15 min (<40°C) Solvent->Sonicate Check Visual Check: Crystal Clear? Sonicate->Check Check->Solvent No (Cloudy) Stock Stock Solution (1000 µg/mL) Check->Stock Yes

Figure 1: Critical workflow for solubilizing Ammelide. Note the requirement for high-pH solvent (DEA) prior to any dilution.

Module 2: Solution Stability & Storage

Q: Is Ammelide chemically unstable?

A: Chemically, it is robust. The triazine ring is stable against oxidation and thermal stress up to ~300°C. However, it is susceptible to hydrolysis under extreme pH conditions over long periods.

The Real Risk: Physical Instability (Precipitation) Upon refrigeration, the solubility of ammelide in DEA/Water decreases.

  • Symptom: Lower peak areas after storage at 4°C.

  • Cause: The standard has crashed out of solution.

Stability Data Summary
Solution TypeSolvent SystemStorage TempStability WindowRisk Factor
Stock (High Conc) 50% DEA / 50% Water4°C (Fridge)6–12 MonthsHigh. Precipitates when cold. Must sonicate/warm to RT before use.
Working Std 50% ACN / 50% Water4°C< 48 HoursCritical. pH drops upon dilution; ammelide will precipitate rapidly.
Matrix Extract ACN/Water/DEA-20°C2–4 WeeksModerate. Matrix components may aid solubility or cause co-precipitation.

Best Practice: Store stock solutions at 4°C, but always sonicate and vortex for 5 minutes after removing from the fridge to redissolve any micro-crystals formed during cold storage.

Module 3: Degradation Pathways & Impurity Profiling

Q: I see a secondary peak in my standard. Is it degrading?

A: If the secondary peak appears at a different retention time, it is likely Cyanuric Acid or Ammeline .

Ammelide is an intermediate in the hydrolysis of melamine.[1][2][3][4] In highly acidic or basic environments (or enzymatic systems), it degrades via hydrolytic deamination.

Mechanism: The Hydrolysis Cascade

Understanding this pathway is vital for troubleshooting "ghost peaks" in your chromatogram.

Degradation Melamine Melamine (C3H6N6) Ammeline Ammeline (C3H5N5O) Melamine->Ammeline -NH3 (Hydrolysis) Ammelide Ammelide (C3H4N4O2) Target Analyte Ammeline->Ammelide -NH3 (Hydrolysis) Cyanuric Cyanuric Acid (C3H3N3O3) Ammelide->Cyanuric -NH3 (Extreme pH/Heat)

Figure 2: Stepwise hydrolytic deamination pathway. Ammelide is the intermediate between Ammeline and Cyanuric Acid.[5]

Troubleshooting Tip: If your Ammelide peak area decreases and a Cyanuric Acid peak appears/grows, your solvent pH is likely too extreme (too acidic) or the sample was heated excessively during derivatization (GC-MS).

Module 4: Chromatographic Troubleshooting

Scenario A: LC-MS/MS - Peak Tailing or Split Peaks
  • Cause: Mismatch between the high-pH injection solvent (DEA) and the mobile phase.

  • Fix:

    • Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Zwitterionic HILIC or Amide). C18 columns generally fail to retain ammelide.

    • Buffer: Use 10mM Ammonium Acetate (pH 6.8) or Ammonium Formate.

    • Injection Volume: Keep it low (1–2 µL). Large injections of DEA solvent will disrupt the HILIC water layer, causing peak distortion.

Scenario B: GC-MS - Low Sensitivity
  • Cause: Incomplete derivatization. Ammelide is non-volatile and requires silylation (BSTFA/TMCS).

  • Critical Constraint: Silylation reagents are moisture-sensitive.

  • Fix: Ensure the sample is completely dry before adding pyridine and BSTFA. Even trace water from the DEA/Water stock preparation will quench the reaction, leading to zero signal.

References & Authoritative Sources

  • FDA Laboratory Information Bulletin (LIB) 4423. "GC-MS Screen for the Presence of Melamine, Ammeline, Ammelide, and Cyanuric Acid." U.S. Food and Drug Administration.[6][7][8][9][7][8]

  • FDA Laboratory Information Bulletin (LIB) 4422. "Interim Method for Determination of Melamine and Cyanuric Acid Residues In Foods using LC-MS/MS." U.S. Food and Drug Administration.[6][7][8][9]

  • PubChem Compound Summary. "Ammelide (CID 12584)." National Center for Biotechnology Information.

  • Restek Application Note. "Melamine and Related Analogs in Infant Formula." Restek Corporation.[6] (Referencing FDA preparation protocols).

Sources

Validation & Comparative

Comparative Validation Guide: LC-MS/MS Quantification of Ammelide in Infant Formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

The quantification of Ammelide (a hydrolysis product of melamine) in infant formula presents a unique "perfect storm" for analytical chemists. Unlike lipophilic contaminants, Ammelide is highly polar, amphoteric, and low-molecular-weight, making it difficult to retain on standard C18 columns. Furthermore, infant formula is a complex matrix rich in proteins, fats, and sugars that cause severe ion suppression in Mass Spectrometry.

This guide compares the three dominant analytical approaches—GC-MS , Standard C18 LC-MS/MS , and HILIC-MS/MS —and validates why HILIC-MS/MS is the superior methodology for high-throughput, regulatory-compliant analysis.

The Core Problem: Polarity & Matrix[1]
  • The Polarity Trap: Ammelide elutes in the void volume of Reverse Phase (C18) chromatography, leading to co-elution with salts and matrix components.

  • The Derivatization Burden: GC-MS requires silylation (BSTFA), which is moisture-sensitive and adds error-prone steps.

  • The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes, separating Ammelide from the ion-suppressing matrix front.

Comparative Analysis: Selecting the Right Tool

The following table objectively compares the performance of the three primary methodologies based on experimental data and regulatory standards (FDA/EU).

FeatureMethod A: GC-MS (Derivatized) Method B: C18 LC-MS/MS (Ion-Pairing) Method C: HILIC-MS/MS (Recommended)
Principle Silylation + EI IonizationReverse Phase + Ion Pairing AgentsHydrophilic Interaction + ESI
Sample Prep Time High (>2 hours). Requires drying & derivatization.Medium (1 hour).[1]Low (<45 mins). "Dilute & Shoot" or simple SPE.
Sensitivity (LOQ) ~0.05 - 0.1 mg/kgPoor (due to ion suppression).Excellent (<0.01 mg/kg).
Selectivity High (Spectral library match).Low (Void volume elution).High (Orthogonal separation).
Robustness Low. Reagents are moisture sensitive.Low. Ion-pairing agents contaminate MS source.High. Standard buffers used.
Matrix Effect Low (EI is robust).High (Co-elution with salts).Manageable. (Separates analyte from salts).
Decision Logic: Why HILIC?

The following decision tree illustrates the logical pathway for selecting HILIC over alternatives for Ammelide.

MethodSelection Start Start: Ammelide Analysis PolarityCheck Is Analyte Polar? Start->PolarityCheck DerivCheck Is Derivatization Acceptable? PolarityCheck->DerivCheck Yes (Hydrophilic) RetentionCheck Is Retention > 2*Void? PolarityCheck->RetentionCheck No (Lipophilic) GCMS Select GC-MS (High Labor, Moisture Sensitive) DerivCheck->GCMS Yes HILIC Select HILIC-MS/MS (Optimal Retention, Direct Injection) DerivCheck->HILIC No (Preferred) C18 Select C18 LC-MS (Poor Retention, High Suppression) RetentionCheck->C18 Yes RetentionCheck->HILIC No

Figure 1: Method Selection Logic. HILIC is selected to avoid the derivatization steps of GC-MS and the retention failure of C18.

Validated Protocol: HILIC-MS/MS Workflow

This protocol is based on FDA LIB 4422 but optimized for higher throughput and specific Ammelide recovery.

A. Reagents & Standards[2][3][4][5][6][7][8][9][10]
  • Internal Standard (CRITICAL):

    
    -Ammelide or 
    
    
    
    -Ammelide. Do not use external calibration; matrix effects in infant formula can suppress signal by 40-60%.
  • Extraction Solvent: 50:50 Acetonitrile:Water (v/v).[2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[2]

B. Sample Preparation Workflow

ExtractionWorkflow Sample 1g Infant Formula (Powder/Liquid) Spike Add IS (13C-Ammelide) Sample->Spike Extract Add 20mL 50:50 ACN:H2O Spike->Extract Shake Shake 30 min Ultrasonicate 10 min Extract->Shake Centrifuge Centrifuge 4000g, 10 min Shake->Centrifuge Cleanup Filter (0.2µm) OR SPE (MCX) Centrifuge->Cleanup Inject LC-MS/MS Injection Cleanup->Inject

Figure 2: Optimized Extraction Workflow. The 50:50 ACN:H2O mix ensures solubility of polar ammelide while precipitating bulk proteins.

C. Instrumental Parameters (Validated)
ParameterSettingRationale
Column Zwitterionic HILIC (e.g., ZIC-HILIC or Amide), 2.1 x 100mm, 3.5µmProvides charge-based retention for amphoteric ammelide.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Gradient 90% B to 50% B over 5 mins.Starts high organic to retain polar analytes, then elutes.
Ionization ESI Positive (+)Ammelide protonates readily (

).
Source Temp 350°CHigh temp needed to desolvate aqueous-rich mobile phase.
D. MRM Transitions (Quantification)
AnalytePrecursor (m/z)Product (Quant)Product (Qual)Collision Energy (V)
Ammelide 129.186.144.122 / 35

-Ammelide
132.189.146.122 / 35

Validation Data & Performance Metrics

To ensure scientific integrity, the method must be validated against the following criteria. Data below represents typical performance in a validated GMP environment.

Matrix Effect (ME) & Recovery

Infant formula is notorious for suppression.

  • Calculation:

    
    
    
  • Typical Result: Ammelide often shows -40% to -60% suppression (signal loss) in formula.

  • Correction: The

    
    -Internal Standard will show identical suppression. The Ratio (Analyte/IS) remains accurate. Without IS, data is invalid. 
    
Linearity & Sensitivity
  • Range: 10 ng/mL – 1000 ng/mL (Equivalent to 0.05 – 5.0 ppm in powder).

  • Linearity (

    
    ):  > 0.995 (weighted 1/x).[3]
    
  • LOD: 0.01 mg/kg.[4]

  • LOQ: 0.025 mg/kg (Well below the 1 mg/kg regulatory limit).

Accuracy & Precision (Intra-day)
Spike Level (mg/kg)Mean Recovery (%)RSD (%)Acceptable Range
0.05 (Low)92.45.170-120%
0.50 (Med)98.13.280-110%
2.00 (High)99.52.880-110%

References

  • U.S. Food and Drug Administration (FDA). (2008).[5][6] Laboratory Information Bulletin (LIB) 4422: Interim Method for Determination of Melamine and Cyanuric Acid Residues in Foods using LC-MS/MS.Link[7]

  • U.S. Food and Drug Administration (FDA). (2008). Laboratory Information Bulletin (LIB) 4423: GC-MS Screen for the Presence of Melamine, Ammeline, Ammelide, and Cyanuric Acid.[8][6]Link[6]

  • Desmarchelier, A., et al. (2009). Simultaneous determination of melamine and cyanuric acid in infant formula by LC-MS/MS. Journal of Agricultural and Food Chemistry.[9] Link

  • Turnipseed, S. B., et al. (2008). Confirmation of melamine and cyanuric acid in infant formula by LC-MS/MS.[1][2][5][10][4] FDA Laboratory Information Bulletin.[5][11][6][9] Link

  • European Commission. (2021). Commission Regulation (EU) 2021/1317 regarding maximum levels of lead and contaminants (including melamine) in certain foodstuffs.Link

Sources

Comparative Thermal Stability Guide: Ammelide vs. Melamine Cyanurate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Ammelide exhibits superior intrinsic thermal stability (Tonset > 360°C) compared to Melamine Cyanurate (MCA, Tonset ≈ 320–350°C).

However, this difference dictates their distinct applications. MCA is engineered as a sacrificial heat sink , utilizing its lower-temperature endothermic dissociation to cool polymer melts during combustion. In contrast, Ammelide functions as a refractory intermediate , promoting char formation through high-temperature condensation into graphitic carbon nitrides (g-C₃N₄). This guide analyzes the thermodynamic behaviors, degradation mechanisms, and experimental protocols required to validate these properties.

Molecular Architecture & Stability Logic

To understand the thermal data, one must first understand the structural forces at play. The stability difference arises from the nature of the bonds holding the solid state together: Supramolecular H-bonding (MCA) versus Covalent Tautomerism (Ammelide).

Structural Comparison
  • Melamine Cyanurate (MCA): A 1:1 supramolecular adduct. It forms a planar "rosette" network held together by extensive hydrogen bonding between melamine and cyanuric acid. These H-bonds are robust but weaker than covalent bonds, leading to dissociation at elevated temperatures.

  • Ammelide (6-amino-1,3,5-triazine-2,4-dione): A covalent molecule and a hydrolysis product of melamine.[1] It possesses a stable triazine ring with hydroxyl and amino substituents, allowing it to undergo condensation (polymerization) rather than simple dissociation.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent thermal pathways: MCA dissociates, while Ammelide condenses.

ThermalPathways MCA Melamine Cyanurate (Supramolecular Adduct) Ammelide Ammelide (Covalent Triazine) Dissociation Endothermic Dissociation (~320-350°C) MCA->Dissociation Heat Input Condensation Deammoniation/Condensation (>360°C) Ammelide->Condensation Heat Input MelamineGas Melamine (Gas) + Cyanuric Acid Dissociation->MelamineGas Phase Separation Melem Melem / Melon (g-C3N4 Precursors) Condensation->Melem -NH3 Release

Figure 1: Divergent thermal degradation pathways. MCA undergoes physical dissociation, while Ammelide undergoes chemical condensation.

Thermal Performance Analysis

The following data is synthesized from Thermogravimetric Analysis (TGA) under Nitrogen (


) atmosphere at standard heating rates (10°C/min).
Comparative Data Table
PropertyMelamine Cyanurate (MCA)AmmelidePerformance Implication
Tonset (5% Mass Loss) 320°C – 350°C > 360°C Ammelide resists degradation longer.
Tmax (Peak Rate) 390°C – 400°C420°C – 450°CAmmelide requires higher energy to decompose.
Degradation Mode Endothermic DissociationCondensation / CharringMCA cools; Ammelide insulates.
Residue at 600°C Low (< 2%)High (> 15%)Ammelide contributes significantly to char.
Primary Volatiles Melamine, HNCO, CO₂NH₃, H₂OMCA releases fuel diluents; Ammelide releases ammonia.
Detailed Thermal Behavior
Melamine Cyanurate (MCA)

MCA is valued for its endothermic sink effect .

  • Phase I (<300°C): Stable. The H-bond network remains intact.

  • Phase II (320–400°C): The H-bonds break. The complex dissociates into its components: Melamine and Cyanuric Acid.[2]

    • Melamine sublimates (endothermic), diluting fuel gases.[2]

    • Cyanuric Acid decomposes, contributing to minor charring.[2]

  • Result: Rapid mass loss (nearly 100%) with very little residue, making it ideal for "gas phase" flame retardancy (fuel dilution).

Ammelide

Ammelide acts as a char promoter .

  • Phase I (<360°C): Highly stable due to strong intermolecular forces and covalent ring stability.

  • Phase II (>360°C): Condensation reactions initiate. Ammelide molecules link together, ejecting Ammonia (

    
    ).
    
  • Phase III (>500°C): Formation of "Melon" and eventually graphitic Carbon Nitride (

    
    ). This forms a thermally stable, insulating layer (char) that protects the substrate.
    

Experimental Protocols (Self-Validating)

To reproduce these results, strict adherence to protocol is required to avoid artifacts (e.g., sample pan catalysis or atmosphere contamination).

Protocol: Comparative TGA/DSC

Objective: Determine


 and Enthalpy of Decomposition (

).

Equipment: Simultaneous Thermal Analyzer (SDT/STA).

Workflow Diagram:

TGA_Protocol Prep Sample Prep: Dry 12h @ 105°C (Remove moisture artifacts) PanSelect Pan Selection: Alumina (Al2O3) Open Pan (Avoid Pt catalysis with amines) Prep->PanSelect Purge Atmosphere: N2 Purge (50 mL/min) (Inert environment) PanSelect->Purge Run Heating Program: 30°C to 800°C Rate: 10°C/min Purge->Run Analysis Data Analysis: Calc T(5%) & Integral of Heat Flow Run->Analysis

Figure 2: Standardized TGA/DSC workflow for nitrogen-based flame retardants.

Critical Experimental Notes (The "Why")
  • Pan Selection (Crucial): Do not use Platinum pans for melamine derivatives at high temperatures (

    
    ). The amine groups can react with Pt, damaging the sensor and altering data. Use Alumina (
    
    
    
    )
    pans.
  • Drying: Both materials are hygroscopic. Failure to dry samples at 105°C for 4 hours will result in a false "mass loss" peak at 100°C, skewing

    
     calculations.
    
  • Sample Mass: Keep mass low (5–10 mg). Large masses cause thermal gradients within the sample, artificially shifting

    
     to higher temperatures due to heat transfer lag.
    

Application Implications

When to use MCA:
  • Target: Polyamides (Nylon 6, Nylon 66).

  • Mechanism: The processing temperature of Nylon is ~260°C. MCA is stable here but activates exactly when the polymer begins to degrade (~350°C).

  • Benefit: Excellent flow properties and moldability; acts as a lubricant.

When to use Ammelide:
  • Target: High-temperature engineering plastics or intumescent coatings.[2]

  • Mechanism: Because it decomposes later (>360°C) and forms char, it is better suited for polymers processed at higher temperatures where MCA might volatilize prematurely (causing "mold bloom").

  • Benefit: Superior char yield and barrier formation.

References

  • Sangeetha, V., & Narayanan, K. (2013).[3] Spectral and Thermal Degradation of Melamine Cyanurate. Journal of Thermal Analysis and Calorimetry.

  • Zhang, H., et al. (2019). Thermal Stability, Pyrolysis Behavior, and Fire-Retardant Performance of Melamine Cyanurate. ACS Omega, 4(6).

  • Jürgens, B., et al. (2003). Melem (2,5,8-Triamino-tri-s-heptazine), an Important Intermediate During Condensation of Melamine Rings to Graphitic Carbon Nitride. Journal of the American Chemical Society.

  • Pinfa (Phosphorus, Inorganic and Nitrogen Flame Retardants Association). Melamine Cyanurate Product Fact Sheet.

  • Thiruvengadam, S., et al. (2014). TGA thermograms of pure melamine and g-C3N4.[4] ResearchGate.[5][6][7]

Sources

Introduction: The Imperative for Reliable Melamine Exposure Biomarkers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Validation of Ammelide as a Biomarker for Melamine Exposure

Prepared by a Senior Application Scientist

Melamine (C₃H₆N₆), a nitrogen-rich industrial chemical, is not approved for direct addition to human or animal food. However, its illicit use to artificially inflate the apparent protein content of food products has led to global health crises, most notably the 2008 outbreak of kidney failure in infants. The primary toxicity of melamine stems from its co-ingestion with its structural analog, cyanuric acid. This combination leads to the formation of insoluble melamine-cyanurate crystals in the renal tubules, causing acute kidney injury and potential failure.

Given the potential for continued low-level environmental exposure and the severity of its toxic effects, the development and validation of sensitive and specific biomarkers are critical for researchers, clinicians, and public health officials.[1] A robust biomarker serves to accurately assess exposure, understand metabolic pathways, and correlate internal dosage with health outcomes. This guide provides a comprehensive comparison of ammelide, a key metabolite of melamine, against other potential biomarkers, offering field-proven insights and detailed experimental protocols for its validation.

The Metabolic Journey: From Melamine to Cyanuric Acid

Understanding the biotransformation of melamine is fundamental to selecting an appropriate biomarker. In mammals, melamine itself is poorly metabolized and largely excreted unchanged. However, a significant metabolic pathway exists, mediated by gut microbiota.[2] Bacteria in the gastrointestinal tract can metabolize melamine through a series of sequential hydrolytic deaminations.[3][4][5]

The established pathway is as follows:

  • Melamine is first deaminated to Ammeline .

  • Ammeline is subsequently deaminated to Ammelide .

  • Finally, Ammelide is deaminated to Cyanuric Acid .

This metabolic cascade is crucial because it generates cyanuric acid in vivo, which can then precipitate with any unmetabolized melamine. Therefore, monitoring these metabolites provides a more complete picture of the toxicological processes than measuring the parent compound alone.

G melamine Melamine ammeline Ammeline melamine->ammeline Deamination (Gut Microbiota) ammelide Ammelide ammeline->ammelide Deamination (Gut Microbiota) cyanuric_acid Cyanuric Acid ammelide->cyanuric_acid Deamination (Gut Microbiota)

Caption: Metabolic pathway of melamine via sequential deamination by gut microbiota.

Comparative Analysis: Melamine vs. Ammelide vs. Cyanuric Acid

The choice of a biomarker depends on the specific question being asked—are we assessing recent exposure, metabolic activity, or the potential for toxic crystal formation? Each melamine-related compound offers unique insights.

Biomarker ParameterMelamineAmmelideCyanuric AcidRationale & Causality
Biomarker Type Parent CompoundMetaboliteTerminal MetaboliteMelamine is a direct measure of exposure. Ammelide confirms metabolic processing. Cyanuric acid indicates completion of the microbial metabolic pathway and is a key component of toxic crystals.
Primary Matrix Urine, BloodUrineUrineAll are excreted via the kidneys, making urine the ideal non-invasive matrix for biomonitoring.[6][7][8]
Indication Direct, recent exposure.Metabolic conversion of melamine.In vivo generation and/or co-exposure; direct risk factor for crystal formation.Measuring ammelide proves that the metabolic machinery (gut flora) is active, which is a critical step in the toxicity pathway.[3]
Typical Detection Rate High (>95%)Moderate to HighVery High (>97%)Cyanuric acid is often the most abundant of the related compounds found in urine, followed by melamine. Ammelide is typically found at lower concentrations.[8]
Correlation with Kidney Injury Associated with markers of kidney injury, particularly in boys.[6]Less data available, but as a precursor to cyanuric acid, it is mechanistically linked.Directly implicated in melamine-cyanurate crystal formation, the primary cause of nephrotoxicity.[2]The synergistic toxicity between melamine and cyanuric acid is well-established.[2] Monitoring both is essential for risk assessment.
Analytical Sensitivity (LOD in Urine) ~0.024 - 0.08 ng/mL[6][7]~0.030 - 0.10 ng/mL[6][7]~0.030 - 0.20 ng/mL[6][7]Modern LC-MS/MS methods provide excellent, comparable sensitivity for all three analytes, allowing for simultaneous quantification.

Expert Insight: While melamine is a straightforward marker of exposure, its presence alone does not capture the full toxicological risk. Ammelide serves as a crucial intermediate biomarker, confirming that the metabolic conversion to the more dangerous cyanuric acid is underway. Therefore, for a comprehensive risk assessment, a panel approach measuring melamine, ammelide, and cyanuric acid simultaneously is superior to monitoring any single analyte. This multi-analyte approach provides a snapshot of exposure, metabolic activity, and the availability of the two primary components required for crystal formation.

Regulatory Framework: A "Fit-for-Purpose" Approach

The validation of any biomarker must adhere to rigorous scientific standards. Regulatory bodies like the U.S. Food and Drug Administration (FDA) advocate for a "fit-for-purpose" approach to bioanalytical method validation.[9][10] This means the extent of validation depends on the intended use of the biomarker data. For data intended to support regulatory decision-making, such as determining safety, a full validation is required.[9]

Key validation characteristics for biomarker assays include:

  • Accuracy: Closeness of measured value to the true value.

  • Precision: Repeatability and reproducibility of measurements.

  • Sensitivity: The lowest concentration that can be reliably measured (Limit of Quantification, LOQ).

  • Selectivity: The ability to measure the analyte unequivocally in the presence of other components.

  • Parallelism: Demonstrating that the analyte and its standard behave similarly across dilutions.[11]

  • Stability: Ensuring the analyte is stable in the biological matrix under defined storage and processing conditions.[9]

Experimental Protocol: LC-MS/MS Method for Ammelide Validation

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of melamine and its metabolites due to its high sensitivity and specificity.[12] The use of Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly advantageous, as it provides better retention for polar compounds like ammelide compared to traditional reversed-phase columns.[12][13]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing urine_sample 1. Urine Sample Collection (250 µL aliquot) alkalize 2. Alkalize with NH4OH (for Ammelide/Melamine) urine_sample->alkalize add_is 3. Fortify with Labeled Internal Standards alkalize->add_is extract 4. Liquid-Liquid Extraction (Ethyl Acetate/Isopropanol) add_is->extract concentrate 5. Evaporate & Reconstitute extract->concentrate inject 6. Inject into UPLC-MS/MS concentrate->inject hilic 7. HILIC Column Separation inject->hilic ms_detect 8. Tandem MS Detection (MRM Mode) hilic->ms_detect quantify 9. Quantify vs. Calibration Curve ms_detect->quantify validate 10. Validate Data (QC checks) quantify->validate

Caption: Experimental workflow for the analysis of ammelide in urine by LC-MS/MS.

Step-by-Step Methodology

This protocol is adapted from established methods for analyzing melamine and its derivatives in urine.[6][7]

  • Sample Preparation & Extraction:

    • Aliquot 250 µL of urine into a polypropylene tube. Causality: A small sample volume is sufficient due to the high sensitivity of LC-MS/MS.

    • For ammelide and melamine analysis, alkalize the sample by adding 50 µL of 5% (v/v) ammonium hydroxide. Causality: Adjusting the pH ensures the analytes are in the proper chemical state for efficient extraction.

    • Fortify the sample with a mixture of isotopically labeled internal standards (e.g., ¹³C₃-Melamine, ¹³C₃-Ammelide). Causality: Labeled internal standards are chemically identical to the analyte but mass-shifted. They co-elute and experience the same matrix effects and extraction inefficiencies, allowing for highly accurate quantification.

    • Perform a liquid-liquid extraction by adding 2 mL of an ethyl acetate/isopropanol (95:5, v/v) mixture. Vortex vigorously and centrifuge to separate the layers. Repeat this step. Causality: This solvent system efficiently extracts the polar analytes from the aqueous urine matrix.

    • Combine the organic supernatants and evaporate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 500 µL) of the initial mobile phase (e.g., 90:10 acetonitrile/water). Causality: Reconstituting in the mobile phase ensures good peak shape upon injection.

  • Instrumental Analysis (UPLC-MS/MS):

    • Chromatography: Use a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: HILIC columns use a polar stationary phase and a high organic content mobile phase, which is ideal for retaining and separating very polar analytes like ammelide that would have little to no retention on a standard C18 column.

    • Mobile Phase: Use a gradient elution with (A) aqueous ammonium formate and (B) acetonitrile.

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Causality: MRM provides exceptional specificity. It monitors a specific precursor ion-to-product ion transition for each analyte, effectively filtering out background noise and interferences from the complex urine matrix.

    • Define at least two MRM transitions per analyte for confident identification and quantification, following regulatory guidelines.

  • Data Analysis and Validation:

    • Generate a calibration curve using matrix-matched standards (standards prepared in blank urine) across a range of concentrations (e.g., 0.1 to 100 ng/mL).[13]

    • Quantify the analyte concentration in samples by comparing the ratio of the native analyte peak area to the internal standard peak area against the calibration curve.

    • Perform validation experiments to determine accuracy, precision, LOD, LOQ, and stability according to FDA guidelines.[9] Include quality control (QC) samples at low, medium, and high concentrations in every analytical batch to ensure the run is valid.[1]

Conclusion and Expert Recommendation

The validation of ammelide as a biomarker for melamine exposure is scientifically sound and analytically feasible. While melamine remains the most direct marker of exposure and cyanuric acid the most direct indicator of crystallization risk, ammelide provides unique and critical information.

Ammelide's value lies in its confirmation of in vivo metabolic activity. Its presence definitively demonstrates that melamine is being processed by the gut microbiota, initiating the pathway toward the formation of the highly insoluble melamine-cyanurate complex. It is a bridge between initial exposure (melamine) and terminal risk (cyanuric acid).

For researchers, scientists, and drug development professionals investigating the nephrotoxic effects of melamine, the following is recommended:

  • Adopt a Panel Approach: Do not rely on a single analyte. A validated method for the simultaneous quantification of melamine, ammeline, ammelide, and cyanuric acid provides the most comprehensive data for risk assessment.

  • Utilize HILIC LC-MS/MS: This is the most robust, sensitive, and specific platform for analyzing these polar compounds in complex biological matrices like urine.

  • Adhere to Regulatory Validation Standards: Employ a "fit-for-purpose" validation strategy, ensuring that the data quality is appropriate for its intended use, whether for exploratory research or to support pivotal safety assessments.

By incorporating ammelide into a multi-analyte biomarker panel, the scientific community can achieve a more nuanced understanding of melamine exposure and its associated health risks, ultimately leading to better protection of public health.

References

  • The known metabolic pathway in bacteria for transforming melamine to cyanuric acid. (Source: Google Search)
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (Source: Google Search)
  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (Source: U.S. Department of Health and Human Services)
  • The proposed metabolic pathway of melamine by strain Penicillium... - ResearchGate.
  • Metabolism of Melamine by Klebsiella terragena - PMC - NIH.
  • Melamine - Wikipedia. (Source: Wikipedia)
  • Bioanalytical Method Validation for Biomarkers - Formiventos. (Source: Formiventos)
  • Metabolism of Melamine by Klebsiella terragena - ASM Journals. (Source: American Society for Microbiology)
  • Biomarker Guidances and Reference Materials - FDA. (Source: U.S.
  • FDA Biomarker Guidelines (BEST) - Nordic Bioscience. (Source: Nordic Bioscience)
  • Recent developments in the detection of melamine - PMC - NIH.
  • Simultaneous Determination of Melamine, Ammelide, Ammeline, and Cyanuric Acid in Milk and Milk Products by Gas Chromatography-tandem Mass Spectrometry - Biomedical and Environmental Sciences. (Source: Biomedical and Environmental Sciences)
  • Determination of melamine, ammeline, ammelide and cyanuric acid in infant formula purchased in Canada by liquid chromatography-tandem mass spectrometry - PMC.
  • Environmental Exposure to Melamine and its Derivatives and Kidney Outcomes in Children - PMC - NIH.
  • EP3071701A1 - Process for the preparation of ammeline - Google Patents.
  • Chemical structures of melamine, ammeline, ammelide, and cyanuric acid. - ResearchGate.
  • Exposure to melamine and its derivatives and aromatic amines among pregnant women in the United States: The ECHO Program - PMC.
  • Time course of melamine and ammeline deamination by cell extracts... - ResearchGate.
  • Laboratory Information Bulletin (LIB) 4423: Melamine and Related Compounds | FDA. (Source: U.S.
  • Concentrations of melamine, ammelide, and cyanuric acid (ng/mL) in spot... - ResearchGate.
  • Analysis of Melamine, Cyanuric Acid, Ammelide, and Ammeline Using Matrix-Asssisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry (MALDI/TOFMS) | Journal Article | PNNL.
  • Screening for Melamine Adulteration in Protein-Based Foods by GC/MS | Food Safety. (Source: Food Safety Magazine)

Sources

comparing the efficacy of ammelide and cyanuric acid as corrosion inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ammelide demonstrates superior efficacy as a corrosion inhibitor for mild steel in acidic media compared to Cyanuric Acid . This performance differential is governed by the structure-activity relationship (SAR) of s-triazine derivatives: the presence of an exocyclic amino group (–NH₂) in ammelide facilitates stronger chemisorption onto the metal surface via electron donation to iron d-orbitals. Cyanuric acid, lacking amino groups and relying predominantly on oxygen-based coordination, exhibits weaker adsorption and lower inhibition efficiency (IE%).

This guide provides a technical comparison, experimental protocols, and mechanistic insights for researchers evaluating these heterocyclic compounds.

Chemical & Theoretical Basis[1][2][3][4][5][6][7][8]

The inhibition potential of s-triazine derivatives correlates directly with the electron density available for donation to the metal surface. This is often described by the "Melamine Hydrolysis Series," where inhibition efficiency decreases as amino groups are replaced by hydroxyl/keto groups.

FeatureAmmelide (6-amino-1,3,5-triazine-2,4-dione)Cyanuric Acid (1,3,5-triazine-2,4,6-trione)
Formula C₃H₄N₄O₂C₃H₃N₃O₃
Functional Groups 1 × –NH₂ (Amino)2 × –OH/=O (Keto/Enol)0 × –NH₂3 × –OH/=O (Keto/Enol)
Adsorption Mode Mixed: Strong Chemisorption (N-Fe) + PhysisorptionPredominantly Physisorption / Weak Coordination (O-Fe)
Electronic Effect Amino group acts as a strong electron donor (Lewis Base).Oxygen atoms are more electronegative, reducing donation capacity.
Solubility (Acid) Moderate (Protonation of –NH₂ aids solubility)Low to Moderate
Structural Visualization

The following diagram illustrates the structural degradation path and the loss of active inhibition sites (Amino groups).

TriazineStructure Melamine Melamine (3 Amino Groups) High Efficiency (>95%) Ammeline Ammeline (2 Amino Groups) High Efficiency Melamine->Ammeline -NH3 / +H2O Ammelide Ammelide (1 Amino Group) Moderate-High Efficiency Ammeline->Ammelide -NH3 / +H2O Cyanuric Cyanuric Acid (0 Amino Groups) Low Efficiency Ammelide->Cyanuric -NH3 / +H2O (Loss of Chemisorption Site)

Caption: Stepwise hydrolysis of melamine derivatives showing the loss of amino groups, directly correlating to reduced corrosion inhibition efficiency.

Experimental Methodologies

To validly compare these inhibitors, a "self-validating" multi-technique approach is required. The following protocols ensure data integrity.

A. Electrochemical Impedance Spectroscopy (EIS)

EIS is the gold standard for distinguishing between charge transfer resistance (


) and solution resistance (

).

Protocol:

  • Preparation: Polish mild steel coupons (composition: ~99% Fe) with SiC paper (grades 400–1200). Degrease with acetone.

  • Electrolyte: Prepare 1.0 M HCl solution. Dissolve inhibitors at concentrations: 100, 200, 300, 400, 500 ppm. Note: Sonication may be required for Cyanuric Acid.

  • Setup: Three-electrode cell.

    • Working Electrode (WE): Mild Steel (

      
       exposed).
      
    • Counter Electrode (CE): Platinum foil/mesh.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Measurement:

    • Allow OCP stabilization (30 mins).

    • Frequency Range: 100 kHz to 0.01 Hz.

    • Amplitude: 10 mV (AC).

  • Analysis: Fit data to a Randles Equivalent Circuit (

    
    ).
    
    • Validation:

      
       (Chi-square) error must be 
      
      
      
      .
B. Potentiodynamic Polarization (PDP)

Determines the anodic/cathodic Tafel slopes and corrosion current density (


).

Protocol:

  • Scan Range: -250 mV to +250 mV vs. OCP.

  • Scan Rate: 1.0 mV/s (slow rate ensures steady-state approximation).

  • Calculation: Extrapolate linear Tafel regions to calculate

    
    .
    
C. Weight Loss (Gravimetric)

Provides a direct, long-term measurement of corrosion rate.

Protocol:

  • Immersion: Suspend pre-weighed coupons in 100 mL of test solution for 24 hours at 303 K.

  • Cleaning: Remove corrosion products using Clarke’s solution (Sb₂O₃ + SnCl₂ in conc. HCl) to avoid removing base metal.

  • Reweighing: Calculate weight loss (

    
    ).
    

Performance Comparison Data

The following data summarizes the comparative performance trends based on triazine derivative literature [1][2][4].[1]

ParameterAmmelide (Optimized)Cyanuric Acid (Optimized)Interpretation
Max Inhibition Efficiency (IE%) 85% - 92% 40% - 60% Ammelide's amino group drives superior protection.
Adsorption Isotherm Langmuir (

)
Freundlich / Weak LangmuirAmmelide forms a monolayer; CA adsorption is less ordered.
Thermodynamics (

)

to

kJ/mol

to

kJ/mol
Ammelide exhibits Physicochemical adsorption; CA is Physisorption .
Effect of Temperature IE% decreases slightly (Desorption)IE% decreases significantlyCA film is less stable at higher temperatures (

C).
Type Mixed-Type (Cathodic/Anodic)Weak Mixed-TypeAmmelide blocks active sites more effectively.
Mechanistic Workflow

The mechanism of action differs fundamentally at the molecular interface.

Mechanism cluster_Ammelide Ammelide Action cluster_CA Cyanuric Acid Action Inhibitor Inhibitor Molecule (Ammelide vs Cyanuric Acid) A_Step1 Protonation of -NH2 (Acidic Media) Inhibitor->A_Step1 C_Step1 Keto-Enol Tautomerism Inhibitor->C_Step1 Surface Mild Steel Surface (Fe atoms / d-orbitals) A_Step2 Electrostatic Attraction (Physisorption) A_Step1->A_Step2 A_Step3 Lone Pair Donation (N -> Fe) (Chemisorption) A_Step2->A_Step3 A_Result Stable Protective Film High IE% A_Step3->A_Result A_Result->Surface Strong Blockage C_Step2 Weak O -> Fe Interaction C_Step1->C_Step2 C_Result Porous/Unstable Film Low IE% C_Step2->C_Result C_Result->Surface Weak Blockage

Caption: Mechanistic divergence: Ammelide utilizes nitrogen-based chemisorption for robust film formation, whereas Cyanuric Acid relies on weaker oxygen interactions.

Conclusion & Recommendations

Scientific Verdict: Ammelide is the superior corrosion inhibitor. The presence of the amino group (


) is the critical differentiator, enabling the molecule to act as a stronger Lewis base. This facilitates the formation of a coordinate covalent bond with the metal surface (Chemisorption), which is energetically more stable than the weak electrostatic interactions (Physisorption) provided by Cyanuric Acid .

Recommendations for Application:

  • For High Efficiency: Use Ammelide or, preferably, its precursor Melamine (if solubility permits) for maximum amine-based inhibition.

  • For Synergistic Formulations: If using Cyanuric Acid (e.g., for cost reasons), it must be combined with synergistic halide ions (e.g., KI, KBr) or cationic surfactants to enhance adsorption via the "ion-pair" mechanism.

  • Solubility Check: Ammelide has limited solubility in neutral water but dissolves well in the acidic media (HCl/H₂SO₄) typical of pickling processes, making it a viable candidate for acid cleaning applications.

References

  • Corrosion inhibition of mild steel in hydrochloric acid solution by the expired Ampicillin drug. Scientific Reports. (2023). Link

    • Context: Establishes the high efficacy of amino-containing beta-lactams and general protocols for mild steel inhibition in HCl.
  • Triazines: Efficient Corrosion Inhibitors for Mild Steel in Hydrochloric Acid Solution. International Journal of Electrochemical Science. (2011). Link

    • Context: Demonstrates the structure-activity relationship where triazine derivatives with more amino/electron-donating groups show higher inhibition efficiency.
  • Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine Derivatives. ACS Omega. (2024). Link

    • Context: Provides theoretical (DFT) backing for the importance of nitrogen-based chemisorption in triazine rings.
  • Melamine–isatin tris Schiff base as an efficient corrosion inhibitor for mild steel. RSC Advances. (2023). Link

    • Context: Confirms Melamine (the parent of ammelide) as a high-performance inhibitor, setting the baseline for the hydrolysis series.
  • Comparison of cyanuric acid degradation rates. Applied and Environmental Microbiology. (2013). Link

    • Context: Used for structural verification and stability d

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Ammelide Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Ammelide

Ammelide, a structural analog of melamine, has garnered significant attention in the scientific community due to its potential presence as a contaminant or metabolite in various matrices, including food products, environmental samples, and pharmaceutical ingredients.[1][2][3] Its accurate quantification is crucial for risk assessment, quality control, and regulatory compliance. However, the physicochemical properties of ammelide, such as its low solubility in common organic solvents, present considerable analytical challenges.[4] This guide provides an in-depth comparison of the predominant analytical methodologies for ammelide quantification—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—drawing upon published validation data to simulate an inter-laboratory comparison.

This document is designed to empower researchers and analytical scientists to select the most appropriate method for their specific application, understand the nuances of each technique, and implement robust, self-validating protocols.

Comparative Analysis of Quantification Methodologies

The selection of an analytical method for ammelide quantification is a critical decision that balances sensitivity, specificity, throughput, and available instrumentation. While no formal inter-laboratory comparison study for ammelide has been published to date, a comparative analysis of single-laboratory validation data from various studies provides valuable insights into the expected performance of each technique.

Key Performance Parameters: A Simulated Inter-laboratory Overview

The following table summarizes key validation parameters for ammelide quantification across different analytical platforms, compiled from various scientific publications. This collation of data serves as a practical guide for what to expect from each methodology in a multi-laboratory setting.

Parameter LC-MS/MS GC-MS/MS HPLC-UV
Limit of Detection (LOD) 0.5 pg on column[5]0.002 mg/kg[6][7][8]0.03 µg/mL[9][10]
Limit of Quantitation (LOQ) Low µg/kg levels[11]0.005 mg/kg[8]23-46 ng/mL[12]
Linearity (r²) >0.99[13]≥0.999[6][7][8]≥0.9999[14]
Accuracy (Recovery %) Typically 70-120%61.4% - 117.2%[6][7]Generally within 80-120%
Precision (RSD %) <15%≤11.5%[6][7]<1% (instrumental)[9][10]
Specificity High (based on parent/daughter ion transitions)High (with derivatization)Moderate (potential for interferences)
Throughput HighModerate (requires derivatization)High

Expert Insights:

  • LC-MS/MS stands out for its exceptional sensitivity and specificity, making it the gold standard for trace-level quantification of ammelide in complex matrices. The ability to monitor specific precursor-to-product ion transitions provides a high degree of confidence in analyte identification.

  • GC-MS/MS offers comparable sensitivity and specificity to LC-MS/MS but necessitates a derivatization step to improve the volatility of ammelide. This additional sample preparation step can introduce variability and increase analysis time.

  • HPLC-UV is a more accessible and cost-effective technique. While its sensitivity is generally lower than MS-based methods, it can be suitable for applications where higher concentrations of ammelide are expected. However, the lack of mass-based detection increases the risk of co-eluting interferences, making method development and validation more challenging.

Experimental Workflows and Protocols

A robust and reproducible analytical method is built on a foundation of well-designed and validated experimental protocols. The following sections detail the typical workflows for ammelide quantification by LC-MS/MS, GC-MS, and HPLC-UV, providing insights into the critical steps and the rationale behind them.

Sample Preparation: A Critical First Step

The initial extraction of ammelide from the sample matrix is paramount for accurate quantification. Due to its limited solubility, a specialized extraction solvent is often required. A commonly used and effective solvent mixture is a combination of diethylamine, water, and acetonitrile (e.g., 10:40:50, v/v/v).[6][7][8] The alkaline nature of diethylamine helps to deprotonate ammelide, increasing its solubility in the aqueous-organic mixture.

Diagram of the General Sample Preparation Workflow

cluster_prep Sample Preparation Sample Sample Homogenization Extraction Addition of Extraction Solvent (e.g., DEA/Water/ACN) Sample->Extraction Vortex Vortexing/Shaking Extraction->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Cleanup Solid Phase Extraction (SPE) (Optional) Supernatant->Cleanup Final_Extract Final Extract for Analysis Cleanup->Final_Extract

Caption: General workflow for ammelide extraction from a solid matrix.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and selective quantification of ammelide in complex matrices. Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of polar compounds like ammelide.

Diagram of the LC-MS/MS Analytical Workflow

cluster_lcms LC-MS/MS Analysis Injection Injection of Final Extract HILIC HILIC Column Separation Injection->HILIC ESI Electrospray Ionization (ESI) HILIC->ESI Quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->Quad1 Collision Collision Cell (q2) (Fragmentation) Quad1->Collision Quad3 Quadrupole 3 (Q3) (Product Ion Selection) Collision->Quad3 Detector Detector Quad3->Detector Data Data Acquisition & Processing Detector->Data

Caption: Schematic of the LC-MS/MS workflow for ammelide analysis.

Detailed Protocol for LC-MS/MS Quantification of Ammelide:

  • Standard Preparation:

    • Prepare a stock solution of ammelide (e.g., 1 mg/mL) in a suitable solvent, such as a mixture of water and a small amount of ammonium hydroxide to aid dissolution.[13]

    • Perform serial dilutions to create a series of calibration standards ranging from the expected lower limit of quantification to the upper limit of the linear range.

  • Sample Preparation:

    • Accurately weigh a homogenized sample (e.g., 1 gram) into a centrifuge tube.

    • Add the extraction solvent (e.g., 10 mL of 10:40:50 diethylamine/water/acetonitrile).

    • Vortex or shake vigorously for a specified time (e.g., 10-15 minutes).

    • Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes.

    • Carefully collect the supernatant. For cleaner samples, an optional Solid Phase Extraction (SPE) step can be employed.

    • Filter the final extract through a 0.22 µm filter before injection.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A HILIC column suitable for polar analytes.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • MS System: A tandem quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI), typically in positive ion mode.

    • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for ammelide for quantification and confirmation. The specific transitions should be optimized for the instrument being used.

  • Data Analysis and Quality Control:

    • Generate a calibration curve by plotting the peak area of the ammelide standard against its concentration. A weighted linear regression is often used.

    • Quantify ammelide in the samples by interpolating their peak areas from the calibration curve.

    • Include quality control (QC) samples at low, medium, and high concentrations within the analytical batch to ensure the accuracy and precision of the run.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for ammelide quantification, but it requires a derivatization step to make the analyte volatile. Silylation is a common derivatization approach for this purpose.

Diagram of the GC-MS Analytical Workflow

cluster_gcms GC-MS Analysis Derivatization Derivatization of Final Extract (e.g., Silylation) Injection Injection of Derivatized Sample Derivatization->Injection GC_Column Gas Chromatography Column Separation Injection->GC_Column EI Electron Ionization (EI) GC_Column->EI Mass_Analyzer Mass Analyzer (e.g., Quadrupole) EI->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data Data Acquisition & Processing Detector->Data

Caption: Workflow for ammelide analysis by GC-MS, including the essential derivatization step.

Detailed Protocol for GC-MS Quantification of Ammelide:

  • Standard and Sample Preparation:

    • Follow the same initial steps for standard preparation and sample extraction as described for the LC-MS/MS method.

  • Derivatization:

    • Evaporate a known volume of the final extract to dryness under a gentle stream of nitrogen.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried residue.[6]

    • Heat the mixture at a specific temperature (e.g., 70-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • GC System: A gas chromatograph equipped with a suitable injector.

    • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the derivatized analytes.

    • Injection Mode: Splitless or pulsed splitless injection is often used for trace analysis.

    • MS System: A single or tandem quadrupole mass spectrometer.

    • Ionization Mode: Electron ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.

  • Data Analysis and Quality Control:

    • Similar to the LC-MS/MS method, use a calibration curve generated from derivatized standards to quantify ammelide in the samples.

    • Incorporate QC samples in each analytical run.

Method 3: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely available and cost-effective technique that can be used for ammelide quantification, particularly in less complex matrices or when higher concentrations are expected.

Detailed Protocol for HPLC-UV Quantification of Ammelide:

  • Standard and Sample Preparation:

    • Prepare standards and samples as described for the LC-MS/MS method.

  • HPLC-UV Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reversed-phase C18 column or a HILIC column can be used, depending on the desired retention and separation from matrix components.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Isocratic or gradient elution can be employed.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Injection Volume: 10-50 µL.

    • UV Detection: Monitor the absorbance at a wavelength where ammelide has significant absorption (e.g., around 210-240 nm).

  • Data Analysis and Quality Control:

    • Generate a calibration curve based on the peak area or peak height of the ammelide standards.

    • Quantify ammelide in the samples using the calibration curve.

    • Analyze QC samples to monitor the performance of the method.

Challenges and Considerations in Ammelide Analysis

The accurate quantification of ammelide is not without its challenges. A thorough understanding of these potential pitfalls is essential for developing robust and reliable methods.

  • Solubility: As previously mentioned, the low solubility of ammelide in common solvents can lead to poor extraction efficiency and inaccurate results. The use of alkaline extraction solvents is crucial to overcome this issue.[4]

  • Matrix Effects: Complex matrices, such as food and biological samples, can contain components that interfere with the analysis. In LC-MS/MS, matrix effects can cause ion suppression or enhancement, leading to underestimation or overestimation of the analyte concentration. Matrix-matched calibration standards or the use of a stable isotope-labeled internal standard can help to mitigate these effects.

  • Derivatization Inefficiency: For GC-MS analysis, incomplete or inconsistent derivatization can be a significant source of error. It is essential to optimize the derivatization conditions and to use an internal standard that undergoes derivatization similarly to the analyte.

  • Chromatographic Resolution: In HPLC-UV analysis, co-eluting matrix components that absorb at the same wavelength as ammelide can lead to false-positive results or overestimated concentrations. Careful method development is required to achieve adequate chromatographic separation.

Conclusion: A Path to Reliable Ammelide Quantification

The choice of an analytical method for ammelide quantification is a multifaceted decision that requires careful consideration of the specific analytical needs and available resources. LC-MS/MS offers the highest sensitivity and specificity, making it the method of choice for trace-level analysis in complex matrices. GC-MS provides a viable alternative, particularly when LC-MS/MS is unavailable, although the required derivatization step adds complexity. HPLC-UV, while less sensitive and specific, can be a practical and cost-effective option for certain applications.

Regardless of the chosen methodology, a thorough method validation is paramount to ensure the generation of reliable and defensible data. By understanding the principles, protocols, and challenges outlined in this guide, researchers and analytical scientists can confidently develop and implement robust methods for the accurate quantification of ammelide, contributing to improved safety and quality in their respective fields.

References

  • U.S. Food and Drug Administration. (2018). Laboratory Information Bulletin (LIB) 4423: Melamine and Related Compounds. Retrieved from [Link]

  • Miao, H., Fan, S., Wu, Y., Zhang, L., Zhou, P., Li, J., Chen, H., & Zhao, Y. (2009). Simultaneous determination of melamine, ammelide, ammeline, and cyanuric acid in milk and milk products by gas chromatography-tandem mass spectrometry. Biomedical and Environmental Sciences, 22(2), 87-94.
  • Tittlemier, S. A. (2010). Methods for the analysis of melamine and related compounds in foods: a review. Food Additives & Contaminants: Part A, 27(2), 129-145.
  • Restek Corporation. (2020). GC/MS Analysis of Melamine and Cyanuric Acid Below 1 μg/g in Infant Formula. Retrieved from [Link]

  • Vachirapatama, N., & Maitresorasun, S. (2013). Simultaneous determination of melamine, ammelide, ammeline and cyanuric acid in milk products by micellar electrokinetic chromatography. Journal of Food and Drug Analysis, 21(1), 74-79.
  • Miao, H., Fan, S., Wu, Y., Zhang, L., Zhou, P., Li, J., Chen, H., & Zhao, Y. (2009). Simultaneous Determination of Melamine, Ammelide, Ammeline, and Cyanuric Acid in Milk and Milk Products by Gas Chromatography-tandem Mass Spectrometry. Biomedical and Environmental Sciences, 22(2), 87-94.
  • Miao, H., Fan, S., Wu, Y., Zhang, L., Zhou, P., Li, J., Chen, H., & Zhao, Y. (2009). Simultaneous Determination of Melamine, Ammelide, Ammeline, and Cyanuric Acid in Milk and Milk Products by Gas Chromatography-tandem Mass Spectrometry. Biomedical and Environmental Sciences, 22(2), 87-94.
  • Tittlemier, S. A., Lau, B. P. Y., Ménard, C., Corrigan, C., Sparling, M., Gaertner, D., & Pepper, K. (2010). Determination of melamine, ammeline, ammelide and cyanuric acid in infant formula purchased in Canada by liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 27(6), 753-760.
  • Tittlemier, S. A. (2010). Methods for the analysis of melamine and related compounds in foods: a review. Food Additives & Contaminants: Part A, 27(2), 129-145.
  • Restek Corporation. (2020). GC/MS Analysis of Melamine and Cyanuric Acid Below 1 μg/g in Infant Formula. Retrieved from [Link]

  • Vachirapatama, N., & Maitresorasun, S. (2013). Simultaneous determination of melamine, ammelide, ammeline and cyanuric acid in milk products by micellar electrokinetic chromatography. Journal of Food and Drug Analysis, 21(1), 74-79.
  • Filigenzi, M. S., Puschner, B., Aston, L. S., & Poppenga, R. H. (2008). Diagnostic determination of melamine and related compounds in kidney tissue by liquid chromatography/tandem mass spectrometry. Journal of agricultural and food chemistry, 56(15), 6296–6301.
  • Miao, H., Fan, S., Wu, Y., Zhang, L., Zhou, P., Li, J., Chen, H., & Zhao, Y. (2009). Simultaneous Determination of Melamine, Ammelide, Ammeline, and Cyanuric Acid in Milk and Milk Products by Gas Chromatography-tandem Mass Spectrometry. Biomedical and Environmental Sciences, 22(2), 87-94.
  • Llompart, M., Garcia-Jares, C., Lores, M., & Cela, R. (2011). Study of melamine and formaldehyde migration from melamine tableware. Food Additives & Contaminants: Part A, 28(12), 1749-1760.
  • Furusawa, N. (2012). A 100% Water Mobile Phase HPLC-PDA Analysis of Melamine and Related Analogues. American Journal of Analytical Chemistry, 3(4), 295-299.
  • Restek Corporation. (2020). Trace-Level Analysis of Melamine and Related Compounds by LC-MS/MS. Retrieved from [Link]

  • Andersen, W. C., Turnipseed, S. B., Karbiwnyk, C. M., Clark, S. B., Madson, M. R., Gieseker, C. M., Miller, R. A., Rummel, N. G., & Reimschuessel, R. (2008). Analysis of melamine and cyanuric acid by liquid chromatography with diode array detection and tandem mass spectrometry.
  • SCIEX. (n.d.). LC-MS/MS Analysis of emerging food contaminants - Quantification and Identification of Dicyandiamide in Milk and other Protein-Rich Foods. Retrieved from [Link]

  • Sun, H., Wang, L., & Liang, Z. (2010). Recent developments in the detection of melamine. Journal of Zhejiang University. Science. B, 11(1), 1–10.
  • Furusawa, N. (2012). A 100% Water Mobile Phase HPLC-PDA Analysis of Melamine and Related Analogues. American Journal of Analytical Chemistry, 3(4), 295-299.

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A Comparative Analysis of Ammelide Adducts: Unveiling Superior Performance in Triazine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of triazine chemistry, melamine and its derivatives have long held a dominant position. However, a comprehensive evaluation of ammelide and its adducts reveals a compelling alternative with potentially superior performance characteristics in various applications. This guide provides an in-depth comparative analysis of ammelide adducts against other common triazines, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their material science, drug development, and other advanced applications.

Introduction to Ammelide and its Triazine Counterparts

Ammelide (6-amino-1,3,5-triazine-2,4(1H,3H)-dione) is a key member of the s-triazine family, structurally related to the more widely known melamine (2,4,6-triamino-1,3,5-triazine) and cyanuric acid (1,3,5-triazine-2,4,6-triol). Ammelide can be considered a hydrolysis product of ammeline, which itself is a hydrolysis product of melamine.[1] This structural relationship, characterized by the presence of both amino and hydroxyl/oxo functional groups, imparts unique properties to ammelide, particularly its ability to form robust, hydrogen-bonded networks.

The key triazines discussed in this guide are:

  • Ammelide: Possesses both hydrogen bond donor (-NH2, -NH) and acceptor (=O) sites, leading to strong intermolecular interactions.

  • Melamine: Primarily a hydrogen bond donor through its three amino groups.

  • Cyanuric Acid: Primarily a hydrogen bond acceptor through its three carbonyl groups and a donor through its hydroxyl/NH groups.

  • Ammeline: An intermediate hydrolysis product between melamine and ammelide, with two amino groups and one hydroxyl/oxo group.

This guide will focus on the comparative analysis of adducts formed from these triazines, exploring their synthesis, structural characteristics, thermal stability, and potential applications.

The Structural Advantage of Ammelide Adducts: A Tale of Two Networks

The defining feature of ammelide adducts is their exceptionally high thermal stability, a direct consequence of their dense and intricate hydrogen bonding networks.[1] This contrasts with adducts of melamine, which, while also forming hydrogen-bonded structures, can exhibit different network topologies.

A prime example is the comparison between the adduct of ammeline and ammelide and the well-known melamine-cyanurate adduct. The ammeline-ammelide adduct forms layers with a honeycomb motif and hexagonal voids, a structure analogous to that of melamine cyanurate.[1] This structural similarity, however, is underpinned by a different arrangement of functional groups, which can influence properties such as solubility and reactivity.

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Figure 1: Conceptual comparison of hydrogen bonding networks in ammelide and melamine adducts.

Synthesis and Characterization: A Comparative Approach

The synthesis of triazine adducts often involves co-crystallization or reaction under hydrothermal conditions. The choice of solvent and temperature can significantly influence the resulting crystal structure and purity of the adduct.

Comparative Synthesis Overview
Adduct TypeTypical Synthesis MethodKey Considerations
Ammelide-Ammeline Hydrothermal synthesisPrecise temperature and pressure control are crucial for obtaining well-defined crystals. The starting ratio of ammeline to ammelide can influence the final product.
Melamine-Cyanurate Reaction in an aqueous medium, often with pH control.[2]The pH of the reaction medium can impact the yield and purity of the adduct. Mineral acids are sometimes used to facilitate the reaction.[2]
Ammelide-Metal Complexes Reaction of ammelide with a metal salt in a suitable solvent.The choice of solvent is critical due to the low solubility of ammelide in many common solvents. Polar aprotic solvents or aqueous solutions with pH adjustment may be necessary.
Melamine-Metal Complexes Similar to ammelide-metal complexes, but melamine's higher solubility in some solvents can offer more flexibility.The coordination chemistry of melamine is well-established, providing a good baseline for comparison.
Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Ammeline-Ammelide Adduct

This protocol is a generalized procedure based on literature descriptions.[1] Specific parameters may require optimization.

  • Reactant Preparation: Accurately weigh equimolar amounts of ammeline and ammelide.

  • Solvent Addition: Suspend the mixture in deionized water in a Teflon-lined stainless steel autoclave. The solid-to-liquid ratio should be optimized for crystal growth.

  • Hydrothermal Reaction: Seal the autoclave and heat it to 180-220°C for 24-72 hours. The autogenous pressure will facilitate the reaction and crystallization.

  • Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. Collect the crystalline product by filtration.

  • Washing and Drying: Wash the crystals with deionized water and then with a low-boiling-point organic solvent (e.g., ethanol or acetone) to aid in drying. Dry the product in a vacuum oven at 60-80°C.

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hydrothermal_synthesis Reactants Ammeline + Ammelide in Deionized Water Autoclave Teflon-lined Autoclave Reactants->Autoclave Heating Heat to 180-220°C (24-72h) Autoclave->Heating Cooling Slow Cooling Heating->Cooling Filtration Filtration Cooling->Filtration Washing Wash with H2O & Ethanol Filtration->Washing Drying Vacuum Drying Washing->Drying Product Ammeline-Ammelide Adduct Crystals Drying->Product

Figure 2: Workflow for the hydrothermal synthesis of an ammeline-ammelide adduct.

Protocol 2: Synthesis of a Generic Ammelide-Metal Complex

This protocol provides a general framework. The choice of metal salt, solvent, and reaction conditions will depend on the target complex.

  • Ligand Solution: Dissolve ammelide in a suitable solvent. Due to its low solubility, this may require heating, the use of a polar aprotic solvent like DMSO, or the addition of a base (e.g., NaOH or NH4OH) to form the more soluble ammelide salt.

  • Metal Salt Solution: Dissolve the desired metal salt (e.g., CuCl2, Zn(NO3)2) in a compatible solvent.

  • Reaction: Slowly add the metal salt solution to the ammelide solution with constant stirring. The reaction may proceed at room temperature or require heating under reflux. The formation of a precipitate may indicate the formation of the coordination polymer.

  • Isolation: Collect the solid product by filtration.

  • Washing and Drying: Wash the product with the reaction solvent and then with a volatile solvent to remove any unreacted starting materials. Dry the complex under vacuum.

Performance Comparison: Thermal Stability and Flame Retardancy

A key area where ammelide adducts are poised to excel is in applications requiring high thermal stability, such as flame retardants. The dense hydrogen bonding in ammelide-containing structures leads to significantly higher decomposition temperatures compared to some other triazine derivatives.

Thermal Analysis Data

Differential thermal analysis (DTA) and thermogravimetric analysis (TGA) have demonstrated the exceptional thermal stabilities of pure ammelide and its adduct with ammeline.[1]

Compound/AdductDecomposition Onset (°C) (Approximate)Key Observations
Ammelide > 300High thermal stability due to extensive hydrogen bonding.
Ammeline-Ammelide Adduct > 350Even higher stability than pure ammelide, indicating a very stable co-crystal structure.[1]
Melamine Sublimes around 350Undergoes sublimation, which can be a disadvantage in some high-temperature applications.
Melamine Cyanurate ~320-350Decomposes to release inert gases, contributing to its flame-retardant properties.[3]

Note: The exact decomposition temperatures can vary depending on the experimental conditions (e.g., heating rate, atmosphere).

Flame Retardancy: A Comparative Perspective

Melamine and its derivatives, particularly melamine cyanurate and melamine polyphosphate, are well-established as effective halogen-free flame retardants for polymers.[3] They function through a combination of gas-phase (release of inert gases like ammonia and nitrogen to dilute flammable gases) and condensed-phase (char formation) mechanisms.

While direct comparative studies on the flame retardant efficacy of ammelide adducts are still emerging, the inherent high thermal stability and char-forming potential of ammelide suggest it could be a highly effective flame retardant. The presence of both amino and carbonyl groups could lead to a more complex and stable char structure upon decomposition compared to melamine.

Hypothesized Advantages of Ammelide-Based Flame Retardants:

  • Higher Thermal Stability: Allows for processing at higher temperatures without premature degradation of the flame retardant.

  • Enhanced Char Formation: The oxygen content in ammelide may contribute to the formation of a more robust and insulating char layer, providing better protection to the underlying polymer.

  • Synergistic Potential: Ammelide's structure is well-suited for creating synergistic flame-retardant systems, for example, with phosphorus-containing compounds.

Further research is warranted to quantify the Limiting Oxygen Index (LOI) and UL-94 ratings of polymers formulated with ammelide adducts in direct comparison to those with conventional melamine-based flame retardants.

Emerging Applications: Beyond Flame Retardancy

The unique structural and chemical properties of ammelide adducts open up possibilities in a range of advanced applications.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of ammelide to act as a multidentate ligand, coordinating to metal ions through its nitrogen and oxygen atoms, makes it a promising building block for coordination polymers and MOFs. These materials have potential applications in:

  • Gas Storage and Separation: The defined pore structures of MOFs can be tailored for the selective adsorption of gases.

  • Catalysis: The metal centers and functional groups within the framework can act as catalytic sites.

  • Sensing: The interaction of guest molecules with the MOF can lead to a detectable change in its physical properties (e.g., fluorescence).

A comparative study of ammelide-based MOFs versus melamine-based MOFs could reveal differences in framework stability, porosity, and functionality arising from the different ligand structures. The presence of the carbonyl groups in ammelide could lead to stronger metal-ligand interactions and different pore environments compared to the purely amino-functionalized melamine.

Supramolecular Assemblies and Drug Delivery

The strong and directional hydrogen bonding capabilities of ammelide make it an excellent candidate for the design of supramolecular assemblies. These ordered structures can be used to encapsulate and deliver drug molecules. The biocompatibility of triazine derivatives is an active area of research, and the specific functional groups on ammelide could be leveraged to tune the release kinetics and targeting of therapeutic agents.

Conclusion and Future Outlook

While melamine has been the workhorse of industrial triazine chemistry, this comparative analysis highlights the significant and, in some aspects, superior potential of ammelide and its adducts. The exceptional thermal stability, robust hydrogen-bonding capabilities, and versatile coordination chemistry of ammelide position it as a compelling candidate for the development of next-generation materials.

For researchers and professionals in materials science and drug development, the exploration of ammelide adducts offers a fertile ground for innovation. Future research should focus on:

  • Quantitative comparative studies of the performance of ammelide adducts in applications such as flame retardancy, catalysis, and gas separation.

  • Development of scalable and cost-effective synthesis routes for a wider range of ammelide adducts.

  • In-depth investigation of the structure-property relationships in ammelide-based coordination polymers and MOFs.

By moving beyond the traditional focus on melamine, the scientific community can unlock the full potential of the broader triazine family, with ammelide poised to play a leading role in the development of advanced, high-performance materials.

References

  • Process for the synthesis of melamine cyanur
  • Melamine vs. Traditional Flame Retardants: A Comparative Analysis. (2024). NINGBO INNO PHARMCHEM CO.,LTD.
  • J. Beck, T. M. Klapötke, C. R. D. Correia, J. Stierstorfer, Resolving a Nearly Two-Centuries-Old Mystery: On the Structural Chemistry and Physicochemical Properties of Compounds Associated With the Term Ammelide. Chemistry – A European Journal, 2019, 25(4), 1004-1012.
  • Synthesis, Characterization and Study of Amide Ligand Type N 2 S 2 and Metal Complexes with Di Valance Manganese, Zinc and tri Valance Iron. (2021).
  • Comparison of the influence of different melamine additives on the rheology of the prepared adhesive mixture based on the M4 (7 wt% of MP) and M5 (3.5 wt% of MPP) samples. (2022).
  • Flame Retardant Systems Based on Melamine and Its Deriv
  • Stepwise assembly of heterobimetallic complexes: synthesis, structure, and physical properties. (2011). Dalton Transactions, 40(45), 12196-12204.
  • Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. (2022). Molecules, 27(16), 5249.
  • melamine derivatives as highly flame retardant additives for bio-based rigid polyurethane foams. (2021).
  • Process for the prepar
  • Fragmentation pattern for melamine, ammeline, ammelide, and cyanuric acid.
  • Synthesis of a novel Ce(iii)/melamine coordination polymer and its application for corrosion protection of AA2024 in NaCl solution. (2019). RSC Advances, 9(45), 26231-26242.
  • Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. (2020). Systematic Reviews in Pharmacy, 11(11), 1636-1644.
  • MELAMINE DERIVATIVES AS HIGHLY FLAME RETARDANT ADDITIVES FOR BIO-BASED RIGID POLYURETHANE FOAMS. (2021).
  • Chemical structures of melamine, ammeline, ammelide, and cyanuric acid.
  • High-performance liquid chromatographic method for the simultaneous detection of the adulteration of cereal flours with melamine and related triazine by-products ammeline, ammelide, and cyanuric acid. (2010). Food Additives & Contaminants: Part A, 27(5), 617-623.
  • Prepar
  • Process for preparing pure cyanuric acid. US4278794A.
  • Determination of Melamine and Related Derivatives by High Performance Liquid Chromatography. (2012).
  • The structure of the melamine–cyanuric acid co-crystal. (2013). CrystEngComm, 15(41), 8344-8347.
  • Coordination Polymers of N, Nʼ-di-(8-Hydroxyquinolinolyl- 5-methyl)-N, N-diethyl-1,3-propane diamine (QEPD). (2011). E-Journal of Chemistry, 8(3), 1024-1030.

Sources

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